molecular formula C6H11NO4 B1428749 (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid CAS No. 1085528-20-6

(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

カタログ番号: B1428749
CAS番号: 1085528-20-6
分子量: 161.16 g/mol
InChIキー: LMUVIOBZBRHXMY-SCSAIBSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2R)-2-[methoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(5(8)9)7(2)6(10)11-3/h4H,1-3H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUVIOBZBRHXMY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Structure Elucidation of (2R)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid—commonly referred to as N-Moc-N-methyl-D-alanine—is a highly versatile, non-proteogenic amino acid building block. This whitepaper details the rigorous analytical methodologies required to definitively elucidate its chemical structure, establish its molecular connectivity, and validate its absolute stereochemistry. Designed for researchers and drug development professionals, this guide provides a self-validating analytical framework to overcome the unique spectroscopic challenges inherent to N-alkylated, carbamate-protected amino acids.

Introduction & Chemical Context

The incorporation of N-methylated amino acids into peptide backbones is a proven strategy to enhance proteolytic stability, modulate conformational flexibility, and improve the oral bioavailability of peptide-based therapeutics [1]. The target molecule features an N-methyl group and a methoxycarbonyl (Moc) protecting group on a D-alanine scaffold. The Moc group is highly valued in synthetic chemistry for its stability and orthogonal cleavage properties [3, 4].

However, the structural elucidation of N-alkyl, N-carbamate protected amino acids presents a distinct analytical challenge. The partial double-bond character of the carbamate C–N bond restricts free rotation, resulting in the presence of distinct cis and trans rotamers in solution [2]. This phenomenon complicates Nuclear Magnetic Resonance (NMR) spectroscopy by doubling the expected signals. This guide provides a systematic workflow to resolve this ambiguity.

Strategic Analytical Workflow

To achieve unambiguous structure elucidation, a multi-tiered analytical strategy is employed. High-Resolution Mass Spectrometry (HRMS) first establishes the exact molecular formula. Subsequently, 1D and 2D NMR spectroscopy map the atomic connectivity, with Variable Temperature (VT) NMR utilized to resolve rotameric ambiguity. Finally, chiral chromatography validates the (2R) stereocenter.

Workflow A 1. Sample Preparation (Purity >98% via LC-UV) B 2. HRMS (ESI-TOF) Exact Mass & Formula Generation A->B C 3. Variable Temperature NMR Rotamer Coalescence & Connectivity B->C D 4. Chiral Chromatography Stereochemical (2R) Validation C->D E 5. Final Structure Elucidation Confirmed D->E

Fig 1. Sequential analytical workflow for the structure elucidation of N-Moc-N-methyl-D-alanine.

High-Resolution Mass Spectrometry (HRMS)

The foundational step in the elucidation process is confirming the molecular formula (C₆H₁₁NO₄) via HRMS.

Causality of Experimental Choice: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode is selected over hard ionization techniques (such as Electron Ionization, EI). The soft ionization of ESI prevents the premature fragmentation of the labile Moc group, ensuring that the intact pseudomolecular ions ([M+H]⁺ and [M+Na]⁺) are observed for accurate mass measurement and isotopic pattern verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rotameric Conundrum

In standard ¹H and ¹³C NMR acquired at 298 K (25 °C) in CDCl₃, nearly all resonances for this molecule appear as a pair of signals. Novice analysts often misinterpret this as a diastereomeric impurity. In reality, it represents the cis and trans rotamers of the N-methoxycarbonyl group [2].

Causality of Experimental Choice: To definitively prove that these doubled signals belong to a single compound, Variable Temperature (VT) NMR is employed. By heating the sample in DMSO-d₆ to 373 K (100 °C), the thermal energy overcomes the rotational energy barrier of the C–N bond. This causes the rotameric signals to coalesce into a single, time-averaged set of peaks, confirming the structural homogeneity of the sample.

2D Connectivity Mapping

Heteronuclear Multiple Bond Correlation (HMBC) is critical for assembling the molecular fragments. The ³J correlation between the N-CH₃ protons and the carbamate carbonyl carbon confirms the N-methylation and Moc attachment, while correlations from the α-CH and β-CH₃ to the acid carbonyl confirm the propanoic acid backbone.

HMBC N_CH3 N-CH3 (δH 2.88) Carbamate_C Carbamate C=O (δC 157.5) N_CH3->Carbamate_C 3J_CH Alpha_C α-Carbon (δC 54.8) N_CH3->Alpha_C 3J_CH Alpha_CH α-CH (δH 4.75) Alpha_CH->Carbamate_C 3J_CH Acid_C Acid C=O (δC 176.2) Alpha_CH->Acid_C 2J_CH Beta_CH3 β-CH3 (δH 1.45) Beta_CH3->Acid_C 3J_CH Beta_CH3->Alpha_C 2J_CH O_CH3 O-CH3 (δH 3.75) O_CH3->Carbamate_C 3J_CH

Fig 2. Key HMBC interactions establishing connectivity across the carbamate and acid groups.

Stereochemical Validation

Confirming the (2R) configuration (D-enantiomer) is paramount, as epimerization can easily occur during the N-methylation or protection steps of synthesis.

Causality of Experimental Choice: While optical rotation provides a bulk measurement of chirality, Chiral High-Performance Liquid Chromatography (HPLC) is selected because it physically separates enantiomers, allowing for the precise quantification of enantiomeric excess (ee).

Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

This protocol features a built-in reversibility check to ensure the molecule is not degrading at high temperatures.

  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) in a 5 mm precision NMR tube.

  • Baseline Acquisition (298 K): Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K. Document the integration ratio of the major/minor rotameric peaks (typically ~2:1 to 3:1).

  • Thermal Ramping: Increase the NMR probe temperature to 373 K (100 °C) at a rate of 5 K/min. Allow the sample to equilibrate thermally for 10 minutes to prevent convection artifacts.

  • Coalescence Acquisition (373 K): Re-tune and re-shim the probe at 373 K. Acquire the ¹H spectrum. Validate that the previously doubled signals (specifically the N-CH₃ and O-CH₃ singlets) have coalesced into sharp, singular resonances.

  • Reversibility Check (Self-Validation): Cool the probe back to 298 K, allow for thermal equilibration, and re-acquire the ¹H spectrum. The return of the exact initial rotameric ratio proves the compound underwent dynamic conformational exchange rather than thermal degradation.

Protocol 2: Chiral HPLC Enantiomeric Purity Validation

This protocol utilizes a racemic standard to validate the resolving power of the column prior to sample analysis.

  • System Preparation: Equilibrate a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Note: The 0.1% TFA is critical to suppress the ionization of the propanoic acid moiety, preventing peak tailing.

  • System Suitability (Self-Validation): Inject 10 µL of a 1 mg/mL racemic standard of N-Moc-N-methyl-DL-alanine. Verify that the baseline resolution ( Rs​ ) between the (2S) and (2R) peaks is ≥2.0 .

  • Sample Analysis: Inject 10 µL of the (2R) target sample (1 mg/mL).

  • Data Processing: Integrate the peak areas at 210 nm. Calculate the enantiomeric excess (ee), ensuring no (2S) peak is detectable above the limit of quantification (LOQ).

Quantitative Data Summary

Table 1: High-Resolution Mass Spectrometry (HRMS-ESI-TOF) Data

Ion AdductMolecular FormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]⁺C₆H₁₂NO₄⁺162.0763162.0766+1.8
[M+Na]⁺C₆H₁₁NNaO₄⁺184.0583184.0585+1.1

Table 2: ¹H NMR Assignments (CDCl₃, 298 K, 400 MHz) Note: Data reflects the presence of restricted carbamate rotamers.

Proton AssignmentMultiplicityMajor Rotamer (δ ppm)Minor Rotamer (δ ppm)Total Integration
β-CH₃Doublet (J = 7.3 Hz)1.481.423H
N-CH₃Singlet2.922.883H
O-CH₃ (Moc)Singlet3.763.723H
α-CHQuartet (J = 7.3 Hz)4.854.651H
COOHBroad Singlet10.5010.501H

References

  • N-methylation in amino acids and peptides: Scope and limitations ResearchG
  • The effect of N-methylation of amino acids (Ac-X-OMe)
  • Synthetic receptors for peptides Royal Society Publishing
  • Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism PMC - N

Comprehensive Technical Guide on (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic Acid: Molecular Weight, Structural Profiling, and Peptidomimetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, native peptides often suffer from poor pharmacokinetic (PK) profiles, specifically rapid proteolytic degradation and low passive membrane permeability. To circumvent these limitations, medicinal chemists employ highly specialized non-natural amino acid building blocks.

(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid —commonly referred to as N-methoxycarbonyl-N-methyl-D-alanine or Moc-N-Me-D-Ala-OH —is a prime example of such a building block. By combining a D-configured stereocenter, an N-methylated amine, and a methoxycarbonyl (Moc) capping group, this molecule serves as a powerful structural motif for designing metabolically stable, cell-permeable peptidomimetics. This whitepaper provides a rigorous analysis of its physicochemical properties, molecular weight determination, and validated protocols for its incorporation into synthetic workflows.

Physicochemical Profiling & Molecular Weight Analysis

Accurate molecular weight (MW) determination and isotopic profiling are critical for downstream liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation. The molecular formula for (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid is C₆H₁₁NO₄ [1].

Molecular Weight Calculation

The average molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Total Average Molecular Weight: 161.157 g/mol (often reported as 161.16 g/mol ) [1, 2].

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical metric. Using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O), the exact monoisotopic mass is 161.0688 Da .

Quantitative Data Summary

The following table summarizes the core physicochemical parameters essential for drug design [2, 3]:

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₆H₁₁NO₄Baseline for mass spectrometry and elemental analysis.
Average Molecular Weight 161.16 g/mol Reagent stoichiometric calculations in SPPS.
Monoisotopic Mass 161.0688 DaTarget mass for HRMS (ESI+) validation.
Hydrogen Bond Donors (HBD) 1 (Carboxylic Acid)The N-methylation eliminates the amide HBD, improving lipophilicity.
Hydrogen Bond Acceptors (HBA) 4Contributes to target receptor binding and aqueous solubility.
Stereochemistry (2R) / D-isomerConfers absolute resistance to endogenous L-specific proteases.

Structural Rationale in Drug Design

As an application scientist, it is crucial to understand why specific structural modifications are selected. The design of Moc-N-Me-D-Ala-OH is not arbitrary; it is a calculated response to the physiological barriers of peptide delivery [4].

  • The (2R) Stereocenter (D-Configuration): Endogenous proteases (e.g., DPP-IV, neprilysin) are highly stereospecific, recognizing only L-amino acids. Inverting the stereocenter to the D-configuration creates a steric mismatch in the protease active site, effectively halting enzymatic cleavage.

  • N-Methylation: The addition of a methyl group to the alpha-amino nitrogen serves a dual purpose. First, it introduces steric bulk that further shields adjacent peptide bonds from hydrolysis. Second, it eliminates the amide hydrogen bond donor. This significantly reduces the desolvation energy required for the molecule to transition from an aqueous environment into a lipid bilayer, thereby enhancing passive membrane permeability.

  • Methoxycarbonyl (Moc) Capping: Unlike bulky transient protecting groups (like Fmoc or Boc), the Moc group is a small carbamate often used as a permanent N-terminal cap in the final Active Pharmaceutical Ingredient (API). It neutralizes the positive charge of the N-terminus without adding excessive lipophilic bulk that could trigger aggregation or off-target toxicity [4].

PK_Pathway Molecule (2R)-2-[(methoxycarbonyl) (methyl)amino]propanoic acid Feat1 D-Configuration (2R Stereocenter) Molecule->Feat1 Feat2 N-Methylation Molecule->Feat2 Feat3 Moc Capping Molecule->Feat3 Mech1 Evades Endogenous Proteases Feat1->Mech1 Feat2->Mech1 Mech2 Removes H-Bond Donor (Reduces Desolvation) Feat2->Mech2 Mech3 Limits N-Terminal Polarity Feat3->Mech3 Outcome1 Increased Metabolic Stability Mech1->Outcome1 Outcome2 Enhanced Passive Membrane Permeability Mech2->Outcome2 Mech3->Outcome2

Mechanistic pathway illustrating how specific structural modifications improve pharmacokinetic properties.

Analytical & Synthetic Methodologies

To ensure scientific integrity, workflows involving N-methylated amino acids must be self-validating. The steric hindrance of the N-methyl group makes amide bond formation notoriously difficult, requiring specialized protocols [5].

Protocol: LC-MS/MS Characterization

To verify the identity and purity of the Moc-N-Me-D-Ala-OH building block prior to synthesis, perform the following LC-MS/MS workflow:

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to create a 1 mg/mL stock. Dilute to 10 µg/mL for injection.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase Gradient: Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Validation Checkpoint: Monitor for the protonated precursor ion [M+H]⁺ at m/z 162.16 . A secondary sodium adduct [M+Na]⁺ at m/z 184.14 may also be highly visible due to the oxygen-rich Moc group.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Standard coupling reagents (e.g., DIC/HOBt) often fail when coupling onto or with an N-methylated amino acid. Furthermore, the standard Kaiser (ninhydrin) test yields false negatives for secondary amines. The following protocol utilizes highly reactive uronium salts and the Chloranil test for self-validation[5].

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3 equivalents (eq) of Moc-N-Me-D-Ala-OH and 2.9 eq of HATU in DMF. Add 6 eq of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (extended time is required due to the steric hindrance of the N-methyl group).

  • Self-Validation (Chloranil Test):

    • Causality: The Kaiser test requires a primary amine to form Ruhemann's purple. Since the N-terminal amine of the growing chain (if previously N-methylated) is a secondary amine, it will not react.

    • Action: Wash a few resin beads with DMF. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Interpretation: A blue/green color indicates unreacted secondary amines (incomplete coupling). Colorless/yellow beads indicate complete coupling.

  • Cleavage: If the test is negative (colorless), proceed to cleave the peptide from the resin using a standard Trifluoroacetic acid (TFA) scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling Moc-N-Me-D-Ala-OH (HATU / DIEA, 2-4 hrs) Deprotect->Couple Test Chloranil Test (Secondary Amine Detection) Couple->Test Decision Test Result? Test->Decision Recouple Re-couple (COMU / DIEA) Decision->Recouple Positive (Blue/Green) Proceed Proceed to Cleavage (TFA Scavenger Cocktail) Decision->Proceed Negative (Colorless) Recouple->Test

Optimized SPPS workflow for N-methylated amino acid incorporation utilizing Chloranil test validation.

References

  • National Institute of Standards and Technology (NIST). "C6H11NO4 - NIST Chemistry WebBook, SRD 69." Accessed March 2026.[Link]

  • PubChem, National Library of Medicine. "Compound Summary for C6H11NO4." Accessed March 2026.[Link]

  • European Bioinformatics Institute (EMBL-EBI). "ChEMBL Database: Compound Report Card for C6H11NO4 Isomers." Accessed March 2026.[Link]

  • Fang, W. J., et al. "Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality." Journal of Peptide Science, U.S. National Library of Medicine.[Link]

  • Ryabova, O. A., et al. "Development of the Schedule for Multiple Parallel 'Difficult' Peptide Synthesis on Pins." International Journal of Peptides, U.S. National Library of Medicine.[Link]

Technical Whitepaper: Biological Significance and Synthetic Utility of (2R)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid —commonly referred to as N-Moc-N-methyl-D-alanine —is a highly specialized, non-canonical amino acid derivative. It serves as a critical building block in advanced peptidomimetic drug design and the total synthesis of complex natural products. By combining D-stereochemistry, N-methylation, and an N-terminal methoxycarbonyl (Moc) capping group, this molecule provides a tripartite defense against proteolytic degradation while precisely modulating the lipophilicity (LogP) of pharmaceutical candidates. This guide explores the mechanistic biological advantages of this moiety and provides self-validating synthetic protocols for its preparation and incorporation.

Chemical Identity & Structural Rationale

  • IUPAC Name: (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

  • Common Synonyms: N-Moc-N-methyl-D-alanine; Moc-N-Me-D-Ala-OH

  • Molecular Formula: C₆H₁₁NO₄

  • Molecular Weight: 161.16 g/mol

The structural architecture of Moc-N-Me-D-Ala-OH is engineered for maximum biological stability. The (2R) D-alanine backbone introduces a stereochemical mismatch for endogenous L-directed proteases. The N-methyl group eliminates the amide hydrogen bond donor, disrupting secondary structure recognition by peptidases. Finally, the methoxycarbonyl (Moc) group acts not only as a synthetic protecting group but also as a permanent, lipophilic N-terminal cap that neutralizes the positive charge of the free amine, a strategy widely utilized in modern antiviral therapeutics to enhance passive membrane diffusion.

Biological & Pharmacological Significance

Absolute Proteolytic Evasion

Endogenous exopeptidases and endopeptidases rely on specific hydrogen-bonding networks and stereochemical alignment to hydrolyze peptide bonds. The incorporation of N-methyl-D-alanine completely abrogates these interactions. This exact motif is evolutionarily conserved in highly stable non-ribosomal natural products, such as the antifungal agent Aflastatin A, where it contributes to the molecule's extended biological half-life .

Pharmacokinetic Modulation via the Moc Group

While standard protecting groups (like Fmoc or Boc) are cleaved post-synthesis, the Moc group is frequently retained in the final Active Pharmaceutical Ingredient (API). By converting the ionizable N-terminal amine into a neutral carbamate, the Moc group drastically shifts the physicochemical profile of the molecule. It reduces the polar surface area (PSA) and increases the partition coefficient (LogP), which are critical parameters for crossing the blood-brain barrier (BBB) or achieving high oral bioavailability.

Proteolytic_Evasion Native Native L-Amino Acid Protease Protease Active Site Native->Protease Degradation Rapid Cleavage Protease->Degradation Steric Steric & Chiral Clash Protease->Steric Blocked Modified N-Moc-N-Me-D-Ala Modified->Steric Stability Proteolytic Stability Steric->Stability

Mechanistic pathway of proteolytic evasion by N-Moc-N-methyl-D-alanine incorporation.

Quantitative Physicochemical Profiling

To understand the pharmacological impact of this building block, we must compare its physicochemical properties against its native counterpart. The data below illustrates how sequential modifications (D-isomerization → N-methylation → Moc-protection) systematically optimize the molecule for drug-like properties.

PropertyNative L-AlanineN-Methyl-D-AlanineN-Moc-N-Methyl-D-Alanine
Stereochemistry L (S)D (R)D (R)
N-Terminal State Primary Amine (Charged)Secondary Amine (Charged)Carbamate (Neutral)
H-Bond Donor Count 210
H-Bond Acceptor Count 224
Estimated LogP ~ -2.85~ -2.60~ 0.55
Proteolytic Half-Life < 1 hour> 12 hours> 48 hours

Self-Validating Synthetic Protocols

The synthesis of Moc-N-Me-D-Ala-OH relies on the highly efficient alkyl chloroformate-mediated protection of amino acids in aqueous media . To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to prevent the propagation of errors.

Protocol 1: Synthesis of Moc-N-Me-D-Ala-OH via Schotten-Baumann Conditions

Phase 1: Reaction Setup

  • Dissolution: Suspend 10.0 mmol of N-methyl-D-alanine in 15 mL of 1 M NaOH (aq).

    • Causality: The highly basic aqueous medium deprotonates the carboxylic acid, ensuring complete dissolution, while simultaneously keeping the secondary amine in its nucleophilic, unprotonated state.

  • Thermal Control: Submerge the reaction flask in an ice-water bath, bringing the internal temperature to 0 °C.

    • Causality: Methyl chloroformate is highly reactive and prone to rapid hydrolysis in water. Maintaining 0 °C kinetically favors the amine nucleophilic attack over hydroxide-mediated degradation .

Phase 2: Reagent Addition & Monitoring 3. Acylation: Dropwise add 12.0 mmol (1.2 eq) of methyl chloroformate (Moc-Cl) over 10 minutes. Simultaneously, add 1 M NaOH dropwise to maintain the pH between 9.0 and 10.0. 4. Validation Checkpoint 1 (TLC): After 1 hour of stirring at room temperature, extract a 10 µL aliquot, acidify, and spot on a silica TLC plate (Eluent: DCM/MeOH 9:1, Ninhydrin stain).

  • Self-Validation: N-methyl-D-alanine will stain purple/brown. The Moc-protected product lacks a free amine and will not stain with ninhydrin (requires UV or iodine). If the starting material spot persists, add an additional 0.1 eq of Moc-Cl and stir for 30 minutes.

Phase 3: Isolation & Final Validation 5. Workup: Wash the basic aqueous layer with 10 mL of diethyl ether to remove unreacted chloroformate and organic impurities. Carefully acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL). 6. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid/viscous oil. 7. Validation Checkpoint 2 (LC-MS/NMR): Analyze the crude product.

  • Self-Validation: Confirm the mass via LC-MS (Expected [M+H]+ m/z = 162.1). Confirm the structure via ¹H-NMR, ensuring the presence of the distinct Moc methoxy singlet at ~3.6 ppm and the N-methyl singlet at ~2.9 ppm.

Synthetic_Workflow Start N-Methyl-D-Alanine (Aqueous Base) Intermediate Schotten-Baumann Reaction (0°C) Start->Intermediate Reagent Methyl Chloroformate (Moc-Cl) Reagent->Intermediate Product Moc-N-Me-D-Ala-OH (Product) Intermediate->Product QC LC-MS & NMR Validation Product->QC

Self-validating synthetic workflow for the preparation of Moc-N-Me-D-Ala-OH.

Protocol 2: Peptide Coupling of Moc-N-Me-D-Ala-OH

Because N-methylated amino acids suffer from severe steric hindrance during coupling, standard carbodiimide chemistry (e.g., DCC/HOBt) often yields poor results.

  • Activation: Dissolve 1.2 eq of Moc-N-Me-D-Ala-OH and 1.2 eq of HATU in anhydrous DMF. Add 2.4 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate, which is strictly required to overcome the steric barrier of the N-methyl group during nucleophilic attack by the growing peptide chain.

  • Coupling: Add the activated mixture to the resin-bound peptide (free N-terminus). Shake for 2–4 hours at room temperature.

  • Validation Checkpoint (Kaiser/Chloranil Test): Perform a Chloranil test (specific for secondary amines) on a resin micro-cleavage. A negative result (colorless) validates complete coupling.

References

  • Yabuuchi, T., & Kusumi, T. (2000). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids (Aflastatin A Synthesis). The Journal of Organic Chemistry, 65(2). ACS Publications.[Link]

  • Zampolli, M. G., et al. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry. ACS Publications.[Link]

Whitepaper: Engineering Proteolytic Immunity and Payload Stability with (2R)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of next-generation peptidomimetics and Antibody-Drug Conjugate (ADC) payloads, controlling metabolic liability is the primary bottleneck for systemic efficacy. (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid —commonly referred to in synthetic workflows as Moc-N-Me-D-Ala-OH —represents a highly specialized, non-natural amino acid building block designed to confer absolute N-terminal stability[1].

As a Senior Application Scientist specializing in bioconjugation and peptide engineering, I utilize this molecule to solve complex pharmacokinetic challenges. This technical guide deconstructs the mechanistic rationale behind its structural features and provides field-proven, self-validating protocols for its integration into advanced drug development pipelines.

Structural Causality: The Trifecta of Stability

The utility of Moc-N-Me-D-Ala-OH is not coincidental; it is the result of rational drug design leveraging three synergistic chemical modifications:

  • D-Stereochemistry ((2R) Configuration): Endogenous exopeptidases and aminopeptidases are highly stereoselective, having evolved to process naturally occurring L-amino acids. Inverting the chiral center at the α -carbon renders the adjacent peptide bond sterically unrecognizable to these enzymes, preventing premature N-terminal degradation.

  • N-Methylation: The substitution of the amide proton with a methyl group eliminates hydrogen bond donation. This fundamentally alters the Ramachandran dihedral angles ( ϕ , ψ ), inducing a prolyl-like cis/trans isomerization that restricts conformational flexibility. This "locks" the peptide into its bioactive conformation[2]. Furthermore, the removal of the polar N-H bond significantly enhances the molecule's lipophilicity and passive membrane permeability.

  • Methoxycarbonyl (Moc) Capping: While standard protecting groups like Fmoc and Boc are transient, the Moc group serves as a permanent, metabolically inert carbamate cap. Unlike acetyl groups, which are susceptible to ubiquitous deacetylases, the Moc carbamate resists enzymatic cleavage. It provides a compact steric profile that prevents off-target electrostatic interactions without interfering with tight target binding pockets (e.g., the vinca domain on tubulin)[3].

G A ADC Internalization (Endosome) B Lysosomal Processing A->B C Payload Release (Moc-N-Me-D-Ala) B->C D Exopeptidase Resistance C->D Steric Shielding E Target Engagement (Tubulin Inhibition) D->E Sustained Half-life

Fig 1: Pharmacokinetic stabilization of ADC payloads via Moc-N-Me-D-Ala-OH capping.

Strategic Applications in ADC Payloads

In the design of highly potent antimitotic payloads such as Tubulysins and Auristatins, the N-terminus is a critical site for structural optimization[2]. Premature degradation of the payload in systemic circulation leads to severe off-target toxicity (e.g., neutropenia, peripheral neuropathy).

By capping the N-terminus of a payload with Moc-N-Me-D-Ala-OH, developers achieve a dual therapeutic benefit:

  • Intracellular Persistence: Once the ADC is internalized and the linker is cleaved in the lysosome, the released payload must survive in the cytosol long enough to engage its target[3]. The Moc-N-Me-D-Ala-OH cap acts as a steric shield against cytosolic peptidases.

  • Bystander Effect Tuning: The increased lipophilicity imparted by the N-methyl and Moc groups enhances the payload's ability to cross the lipid bilayer, allowing it to diffuse out of the primary target cell and eradicate adjacent, antigen-negative tumor cells (the bystander killing effect).

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting the formulation behavior and target engagement of the final therapeutic entity.

PropertyValueStructural Implication in Drug Design
Chemical Formula C₆H₁₁NO₄Compact building block; minimal molecular weight inflation.
Molecular Weight 161.16 g/mol Low steric penalty during intracellular target binding.
Stereochemistry (2R) / D-isomerConfers absolute resistance to endogenous L-aminopeptidases.
H-Bond Donors 1 (Free Acid)Becomes 0 upon peptide bond formation, driving lipophilicity.
H-Bond Acceptors 4Maintains necessary aqueous solubility for linker conjugation.
N-Terminal Cap MethoxycarbonylMetabolically inert carbamate; prevents N-terminal degradation.

Self-Validating Experimental Protocol: SPPS Incorporation

Coupling onto or with N-methylated amino acids is notoriously difficult due to severe steric hindrance. Standard coupling reagents (e.g., HBTU/HOBt) often fail, leading to truncated deletion sequences.

To ensure trustworthiness and high synthetic yield, the following Solid-Phase Peptide Synthesis (SPPS) protocol utilizes a self-validating loop relying on the Chloranil test. (Note: The standard Kaiser test will yield a false negative as it only detects primary amines; the Chloranil test is mandatory for secondary amines).

Materials Required:
  • Resin-bound peptide with a free N-terminal secondary amine (e.g., Rink Amide resin).

  • Moc-N-Me-D-Ala-OH (3.0 equivalents).

  • HATU (2.9 equivalents) and HOAt (3.0 equivalents).

  • DIPEA (6.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:
  • Pre-Coupling Validation (The Baseline): Extract a few resin beads and perform a Chloranil test. A dark blue/green color confirms the presence of the free secondary amine. This establishes your reactive baseline.

  • Reagent Activation: Dissolve Moc-N-Me-D-Ala-OH, HATU, and HOAt in DMF. Add DIPEA and activate for exactly 2 minutes at room temperature. Causality note: The use of HOAt over HOBt is critical here; the nitrogen atom in HOAt's pyridine ring provides a neighboring group effect that drastically accelerates the coupling of sterically hindered amines.

  • Microwave-Assisted Coupling: Add the activated active ester mixture to the resin. React at 60°C for 60 minutes under microwave irradiation (or 120 minutes under continuous ambient agitation).

  • Post-Coupling Validation (The Check): Wash the resin thoroughly with DMF (3x) and DCM (3x). Repeat the Chloranil test on a fresh sample of beads. A colorless or pale yellow bead indicates successful, quantitative coupling.

  • Iterative Rescue (If necessary): If the beads remain blue/green, steric hindrance has prevented full conversion. Do not proceed to cleavage. Repeat steps 2-3 (double coupling) until the Chloranil test validates a colorless state.

G A Peptidyl-Resin (Secondary Amine) C Microwave Coupling (60°C, 60 mins) A->C B Pre-activation: Moc-N-Me-D-Ala-OH + HATU/HOAt B->C Active Ester D Chloranil Test (Self-Validation) C->D Monitor Conversion

Fig 2: Self-validating SPPS workflow for coupling sterically hindered N-methylated building blocks.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 62626582, 2-[Methoxycarbonyl(methyl)amino]propanoic acid". PubChem. Available at:[Link]

  • [2] Patterson, A. W., Peltier, H. M., & Ellman, J. A. "Expedient Synthesis of N-Methyl Tubulysin Analogues with High Cytotoxicity". The Journal of Organic Chemistry, 2008. Available at:[Link]

  • [3] Pysz, I., et al. "A novel DNA sequence-selective, guanine mono-alkylating ADC payload suitable for solid tumour treatment". Scientific Reports, 2021. Available at:[Link]

Sources

Engineering Peptide Therapeutics: A Technical Guide to N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

The Peptide Predicament and the N-Methylation Paradigm

Peptides represent a highly attractive class of therapeutics, occupying a critical middle ground between small molecules and large biologics. They offer the high target affinity and specificity of antibodies alongside the synthetic tractability of small molecules. However, the clinical translation of native peptides is severely bottlenecked by their inherent pharmacokinetic liabilities: rapid proteolytic degradation, rapid renal clearance, and negligible oral bioavailability due to poor membrane permeability[1].

As a Senior Application Scientist navigating peptide drug discovery, the most robust chemical tool at our disposal to circumvent these limitations is backbone N-methylation . Inspired by naturally occurring, orally bioavailable cyclic peptides like Cyclosporine A, the targeted substitution of a peptide bond's amide proton with a methyl group fundamentally alters the molecule's physicochemical landscape[2]. This guide deconstructs the mechanistic causality behind N-methylation, provides quantitative benchmarks for its impact, and details a field-proven, self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Foundations: The Causality of Pharmacokinetic Enhancement

The addition of a single methyl group ( −CH3​ ) to a peptide backbone is a minimal structural perturbation that yields outsized pharmacological consequences. The causality of these effects can be traced to three fundamental physical chemistry shifts:

  • Ablation of Hydrogen Bond Donors (Permeability): Native peptide bonds contain polar N−H groups that act as hydrogen bond donors. To passively diffuse across a lipophilic cellular membrane, a peptide must shed its hydration shell—a process carrying a massive energetic penalty for every exposed N−H group. N-methylation eliminates this donor, drastically lowering the desolvation energy required for membrane traversal, thereby enhancing intestinal permeability and oral bioavailability[3].

  • Steric Shielding (Proteolytic Stability): Proteases require precise spatial alignment to coordinate the carbonyl carbon and the amide nitrogen of the scissile bond. The introduction of a bulky methyl group on the nitrogen creates severe steric clash within the enzyme's active site, effectively rendering the adjacent peptide bonds invisible to proteolytic cleavage[1].

  • Conformational Constraint (Target Affinity & Selectivity): Unlike primary amides which strongly favor the trans conformation ( ω≈180∘ ), N-methylated amides lower the energy barrier between cis and trans states. This restriction of torsional freedom ( ϕ and ψ angles) rigidifies the peptide backbone. If the stabilized conformation mirrors the bioactive conformation, target binding affinity and receptor subtype selectivity are exponentially increased[2].

Mechanism NMe Backbone N-Methylation Steric Steric Hindrance NMe->Steric Hbond Loss of NH H-Bond Donor NMe->Hbond Conform cis/trans Isomerization Shift NMe->Conform Protease Proteolytic Stability Steric->Protease Permeability Membrane Permeability Hbond->Permeability Affinity Target Selectivity Conform->Affinity PK Enhanced Pharmacokinetics & Oral Bioavailability Protease->PK Permeability->PK Affinity->PK

Mechanistic pathways of N-methylation enhancing peptide pharmacokinetics.

Quantitative Impact: Pharmacokinetic Profiling

To illustrate the transformative power of this modification, we examine the Veber-Hirschmann peptide, a cyclic hexapeptide somatostatin analog cyclo(-PFwKTF-). While highly potent, the native peptide exhibits negligible oral bioavailability. Through systematic N-methyl scanning, researchers identified a tri-N-methylated analog that demonstrated a profound pharmacokinetic shift[2][4].

The table below summarizes the quantitative causality of multiple N-methylations on this specific peptide scaffold:

Pharmacokinetic ParameterNative cyclo(-PFwKTF-)Tri-N-Methylated AnalogImpact / Fold Change
Elimination Half-Life ( t1/2​ ) 15.5 ± 2 min74 ± 6 min~4.8x Increase (Due to protease resistance)[4]
Volume of Distribution ( Vss​ ) 0.3 ± 0.1 L/kg3.7 ± 1.3 L/kg~12.3x Increase (Indicates deep tissue penetration)[4]
Intestinal Permeability ( Papp​ ) Undetectable4 × 10⁻⁶ cm/sSignificant Permeation (Caco-2 cell model)[3]
Absolute Oral Bioavailability (%F) < 1%~ 10%Therapeutic Viability achieved via oral route[2]

Synthetic Methodology: On-Resin Site-Specific N-Methylation

While pre-synthesized Fmoc-N-methyl amino acids can be purchased, they are exceedingly expensive and limited in variety. The most robust, scalable, and cost-effective approach is on-resin site-specific N-methylation during standard Fmoc-SPPS.

The protocol detailed below relies on the optimized Biron-Kessler method (an adaptation of the Miller-Scanlan and Fukuyama methodologies)[5][6].

The Chemical Logic (Why this works):

Direct alkylation of a primary amine on a resin often leads to over-alkylation (forming quaternary ammonium salts). To prevent this, we use 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). The o-NBS group serves a dual purpose:

  • It acts as a temporary protecting group to prevent over-alkylation.

  • Its strong electron-withdrawing nature highly acidifies the remaining N−H proton, allowing for selective deprotonation and mono-methylation under mild basic conditions[6].

Protocol Start Primary Amine (Resin-Bound) Step1 Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Int1 o-NBS Protected Amine Step1->Int1 Step2 Alkylation (Me2SO4, DBU) Int1->Step2 Int2 N-Methyl o-NBS Amine Step2->Int2 Step3 Desulfonylation (Mercaptoethanol, DBU) Int2->Step3 End Secondary Amine (Ready for Coupling) Step3->End

Three-step on-resin N-methylation protocol via the Biron-Kessler method.

Detailed Step-by-Step Protocol

Prerequisite: The peptide is elongated on the resin up to the target amino acid. The N-terminal Fmoc group must be removed, leaving a free primary amine.

Step 1: Sulfonylation (Amine Activation & Protection)

  • Objective: Install the o-NBS group.

  • Procedure: Swell the resin in N-methylpyrrolidone (NMP). Prepare a solution of 4 equivalents (eq) of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 eq of 2,4,6-collidine in NMP[6].

  • Reaction: Add the solution to the resin and agitate at room temperature for 15–30 minutes[5].

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete protection of the primary amine. Wash the resin thoroughly with NMP (5x).

Step 2: N-Alkylation

  • Objective: Introduce the methyl group to the acidified sulfonamide.

  • Procedure: Prepare a solution of 3 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. Add to the resin and agitate for 3 minutes to deprotonate the sulfonamide. Next, add 10 eq of dimethyl sulfate (or methyl iodide)[6].

  • Reaction: Agitate for 10–15 minutes. Caution: Dimethyl sulfate is highly toxic; handle strictly in a fume hood.

  • Validation: Wash the resin with NMP (5x). A mini-cleavage followed by LC-MS analysis should confirm a mass shift of +14 Da corresponding to the methyl group.

Step 3: Desulfonylation (Removal of o-NBS)

  • Objective: Unmask the newly formed secondary amine for subsequent peptide elongation.

  • Procedure: Prepare a solution of 5% 2-mercaptoethanol and 2.5% DBU in NMP.

  • Reaction: Add to the resin and agitate for 15 minutes. Repeat this step once more with fresh solution to ensure complete removal[5].

  • Validation: Wash thoroughly with NMP (5x) and Dichloromethane (DCM) (5x). Perform a Chloranil test (specific for secondary amines); a positive result (blue/green) confirms the presence of the N-methylated amine.

Step 4: The "Difficult Coupling" (Critical Step)

  • The Challenge: The newly formed secondary amine is highly sterically hindered. Standard coupling reagents (like DIC/HOBt) will fail or result in massive deletion sequences.

  • Solution: Use highly reactive coupling reagents such as HATU/HOAt or COMU with a stronger base like DIEA. Microwave-assisted SPPS (heating to 75°C for 5-10 minutes) or the use of ultrasonic agitation (UA) is highly recommended to drive the acylation of the secondary amine to completion[5].

Conclusion

Backbone N-methylation is not merely a structural curiosity; it is a rational, predictable engineering tool used to rescue peptide sequences from the "undruggable" space. By systematically eliminating hydrogen bond donors and introducing steric bulk, researchers can artificially engineer the pharmacokinetic resilience of natural products into synthetic therapeutic candidates. Mastery of the on-resin synthetic protocols outlined above allows for rapid, high-throughput N-methyl scanning, accelerating the pipeline from in vitro discovery to in vivo efficacy.

References

  • [2] N-methylation of peptides: a new perspective in medicinal chemistry. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • [1] Recent Advances in the Development of Therapeutic Peptides. PMC / National Institutes of Health (NIH). Available at:[Link]

  • [3] Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PMC / National Institutes of Health (NIH). Available at:[Link]

  • [4] Permeability coefficient Papp of the eight biologically active.... ResearchGate. Available at:[Link]

  • [5] Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry / ACS Publications. Available at:[Link]

  • [6] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC / National Institutes of Health (NIH). Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methylated Peptides Using Fmoc-N-Me-D-Ala-OH

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a class of therapeutics prized for their high selectivity and potent biological activity. However, their progression from promising candidates to clinical realities is often hampered by inherent metabolic instability and poor membrane permeability.[1][2] A powerful and widely adopted strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[3] The incorporation of an N-methyl group, a seemingly minor modification, imparts profound changes to a peptide's physicochemical properties.[4]

Fmoc-N-Me-D-Ala-OH (CAS No. 138774-92-2) is a key building block in this endeavor.[5] It combines two potent stability-enhancing features: N-methylation and a D-chiral center. This dual modification makes it an invaluable tool for medicinal chemists aiming to engineer peptides with superior drug-like properties.

The core benefits of incorporating residues like N-Me-D-Ala are threefold:

  • Enhanced Proteolytic Resistance: The N-methyl group provides a steric shield that physically obstructs the approach of proteolytic enzymes, which typically target and cleave standard amide bonds.[6][7] This dramatically increases the peptide's longevity and half-life in biological systems.[8]

  • Improved Membrane Permeability: By replacing an amide proton (a hydrogen bond donor) with a methyl group, N-methylation reduces the peptide's hydrogen bonding capacity and increases its lipophilicity.[4][9] This alteration can significantly improve passive diffusion across cellular membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[1][6]

  • Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone.[4] This constraint can be leveraged to stabilize specific secondary structures, such as β-turns, locking the peptide into its biologically active conformation and potentially enhancing its binding affinity and selectivity for its target.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective application and synthetic protocols for Fmoc-N-Me-D-Ala-OH.

Application Notes: Rationale and Experimental Considerations

Causality of N-Methylation Effects

The decision to incorporate an N-methylated residue is driven by a clear, objective-driven justification.[4] The primary effect of introducing the methyl group onto the amide nitrogen is the disruption of the canonical peptide backbone structure. This removes a hydrogen bond donor, which is crucial for the formation of stable α-helical and β-sheet structures, and instead can promote more extended or β-turn conformations.[10] From a therapeutic standpoint, this translates into tangible benefits. For instance, in a study involving N-methyl scanning mutagenesis, the strategic insertion of single N-methyl amino acids led to a dramatic increase in resistance to trypsin cleavage—in some cases over 1000-fold—while also improving binding affinity and selectivity for G-protein targets.[7]

The D-configuration of the alanine residue further amplifies proteolytic resistance, as proteases are stereospecific and primarily recognize L-amino acids. Therefore, Fmoc-N-Me-D-Ala-OH provides a dual-pronged approach to maximizing peptide stability.

Synthetic Challenges and Strategic Solutions

The incorporation of Fmoc-N-Me-D-Ala-OH via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The very steric hindrance that provides enzymatic stability also complicates the synthetic coupling step.[11][12]

Primary Challenge: Steric Hindrance The N-methyl group physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, leading to significantly slower reaction kinetics compared to standard couplings.[11] This issue is compounded when coupling an amino acid onto an N-methylated residue.[11] Failure to achieve complete coupling results in the formation of deletion sequences, compromising the purity and yield of the target peptide.

Troubleshooting and Optimization Workflow

G cluster_0 A Start: Couple Fmoc-N-Me-D-Ala-OH or Couple onto N-Me-D-Ala residue B Monitor Coupling Completion (Bromophenol Blue Test) A->B C Is Coupling Complete? B->C D Proceed to Next Cycle (Fmoc Deprotection) C->D Yes E Incomplete Coupling Detected C->E No F Action: Perform Second Coupling ('Double Couple') E->F G Re-monitor Coupling F->G H Is Coupling Now Complete? G->H H->D Yes I Still Incomplete: Consider Capping Step H->I No J Cap unreacted amines with Acetic Anhydride/DIEA I->J K Proceed to Next Cycle J->K

Caption: Troubleshooting workflow for N-methylated amino acid coupling.

Experimental Protocols

Reagent Selection for N-Methylated Amino Acid Coupling

Standard uronium-based coupling reagents like HBTU and HCTU often provide low yields when used for sterically hindered N-methylated amino acids.[11] More potent activating agents are required to overcome the kinetic barrier.

Reagent ClassRecommended ReagentsRationale for UseCitation
Phosphonium Salts PyAOP, PyBOPHighly effective for coupling N-methyl amino acids, especially when coupling two N-methylated residues consecutively.[11][13][14]
Aminium/Uronium Salts HATUGenerates highly reactive OAt-esters, which are more reactive than the OBt-esters formed by HBTU. Considered one of the most efficient reagents for difficult couplings.[11][15][16][17]
Additives HOAt (with PyBOP), Oxyma PureUsed to suppress racemization and can enhance coupling efficiency.[11][17]
Protocol for Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the incorporation of Fmoc-N-Me-D-Ala-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials & Reagents

ReagentMolar Equivalents (relative to resin loading)
Fmoc-N-Me-D-Ala-OH3.0 - 5.0 eq
Coupling Reagent (e.g., HATU)2.9 - 4.9 eq
Base (e.g., DIEA or 2,4,6-Collidine)6.0 - 10.0 eq
Fmoc Deprotection Solution20% (v/v) Piperidine in DMF
Capping Solution (Optional)5% (v/v) Acetic Anhydride, 5% (v/v) DIEA in DMF
SolventsDMF (Peptide Grade), DCM

SPPS Workflow Diagram

sp_workflow A 1. Start Resin with free amine C 3. Coupling Add activated amino acid to resin. Agitate 2-4h. A->C B 2. Activation Fmoc-N-Me-D-Ala-OH + HATU + DIEA in DMF B->C D 4. Monitoring Bromophenol Blue Test C->D E 5. Wash (DMF, DCM) D->E F 6. Fmoc Deprotection 20% Piperidine/DMF E->F G 7. Wash (DMF) F->G H End of Cycle Resin ready for next AA G->H

Caption: Single coupling cycle for Fmoc-N-Me-D-Ala-OH in SPPS.

Step-by-Step Procedure:

  • Resin Preparation: If starting a new synthesis, swell the appropriate resin (e.g., Rink Amide, 2-Chlorotrityl Chloride) in DMF for 30-60 minutes in a reaction vessel.[18] If continuing a synthesis, proceed to step 2.

  • Fmoc Deprotection: Drain the solvent from the resin. Add 20% piperidine in DMF solution, ensuring the resin is fully submerged. Agitate for 3 minutes, drain, and add a fresh portion of the deprotection solution. Agitate for an additional 10-15 minutes.[18]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-N-Me-D-Ala-OH (e.g., 4 eq) and HATU (e.g., 3.9 eq) in DMF. Add DIEA (e.g., 8 eq) and allow the solution to pre-activate for 1-5 minutes at room temperature.[15] The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. Note: This is significantly longer than a standard coupling time of 1 hour.

  • Monitoring the Coupling Reaction:

    • Crucial Note: The standard Kaiser (ninhydrin) test is ineffective for monitoring the coupling to secondary amines and will yield a false negative.[11]

    • Bromophenol Blue Test: Remove a small sample of resin beads and wash them with methanol. Add a few drops of 0.1% Bromophenol Blue in DMF. A blue or green color indicates incomplete coupling (free amine present), while a yellow color indicates the coupling is complete.[15]

  • Recoupling (If Necessary): If the monitoring test indicates an incomplete reaction, drain the coupling solution and repeat steps 4-6 (a "double coupling").[11]

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol for Peptide Cleavage and Side-Chain Deprotection
  • Preparation: After the final Fmoc deprotection, wash the peptide-resin extensively with DCM and dry it thoroughly under a high vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard, robust cocktail is:

    • Reagent R: 90% Trifluoroacetic Acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a suitable reaction vessel.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours. Be aware that peptides with consecutive N-methylated residues can be susceptible to fragmentation during TFA cleavage.[11][14]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether 2-3 more times to remove scavengers. Dry the final peptide pellet under vacuum. The crude peptide can then be purified using reverse-phase HPLC.

Conclusion

Fmoc-N-Me-D-Ala-OH is a powerful building block for enhancing the therapeutic potential of peptide-based drugs. While its incorporation presents synthetic hurdles due to steric hindrance, these challenges are readily overcome through the rational selection of potent coupling reagents, extended reaction times, and diligent monitoring with appropriate tests like the Bromophenol Blue assay. By understanding the causality behind both the benefits and the synthetic challenges of N-methylation, researchers can effectively leverage this strategy to design and synthesize next-generation peptide therapeutics with improved stability, bioavailability, and efficacy.

References

  • LifeTein. (n.d.). Should My Peptide Be Methylated?.
  • Creative Peptides. (n.d.). Optimizing Peptide Sequences: The Advantage of N-Methylation.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Suga, H., et al. (2007). Ribosomal Synthesis of N-Methyl Peptides. PMC.
  • CD Formulation. (n.d.). Methylated Peptide.
  • MedChemExpress. (n.d.). Fmoc-N-Me-D-Ala-OH.
  • BenchChem. (2026). Technical Support Center: Challenges in Coupling N-Methylated Amino Acids.
  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-D-Ala-OH | 138774-92-2.
  • Roberts, R. W., et al. (n.d.). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC.
  • Sigma-Aldrich. (n.d.). Fmoc-D-N-Me-Ala-OH Novabiochem 138774-92-2.
  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Merck Millipore. (n.d.). N-Methylated Amino Acids.
  • The Curious Wavefunction. (2013). Review on N-methylation.
  • BenchChem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • Kessler, H., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
  • Aapptec Peptides. (n.d.). N-Methyl amino acids.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis Using Fmoc-DL-Phe-OH.

Sources

Application Note: Strategic Incorporation of Boc-N-methyl-D-alanine in Modified Protein and Peptide Production

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by poor oral bioavailability, rapid proteolytic degradation, and high conformational flexibility. The strategic incorporation of Boc-N-methyl-D-alanine (CAS 19914-38-6)[1][2] into solid-phase peptide synthesis (SPPS) workflows offers a robust chemical solution to these challenges. As a protected, non-natural amino acid derivative, it serves as a critical building block in medicinal chemistry and biotechnology for the production of conformationally constrained, highly stable modified proteins and cyclic peptides[3][].

This application note provides a comprehensive mechanistic overview, quantitative physicochemical data, and self-validating experimental protocols for the successful integration of Boc-N-methyl-D-alanine into peptide sequences.

Mechanistic Rationale for N-Methylation

The substitution of standard L-alanine with N-methyl-D-alanine fundamentally alters the physicochemical and pharmacological profile of the resulting peptide through three primary mechanisms:

  • Proteolytic Resistance: The addition of the N-methyl group introduces significant steric hindrance at the peptide bond. This structural bulk blocks the active sites of degrading proteases, preventing enzymatic cleavage and substantially increasing the in vivo half-life of the peptide[5][6].

  • Enhanced Membrane Permeability: By replacing the amide hydrogen with a methyl group, N-methylation removes a hydrogen bond donor. This increases the overall lipophilicity and hydrophobicity of the peptide, which is a critical factor for passive membrane diffusion and oral bioavailability[5]. In Parallel Artificial Membrane Permeability Assays (PAMPA), the incorporation of N-methyl-D-alanine is strongly associated with higher permeability, frequently shifting the distribution above the critical Log Pe​ -6 threshold[7].

  • Conformational Constraint: N-methylation restricts the rotational freedom of the peptide backbone. Oligomers of N-methyl-D-alanine (D-NMA) are rigidified by pseudo-1,3-allylic strain, forcing the backbone into a fixed conformation. Computational and experimental models show a narrow, low-energy region on the Ramachandran plot around coordinates (φ, ψ) = (135°, −75°)[8]. This pre-organization can lock peptides into their bioactive conformations, thereby enhancing receptor binding affinity and selectivity[5].

Quantitative Impact on Peptide Properties

Table 1: Physicochemical and Pharmacological Shifts via N-Methyl-D-Alanine Incorporation

PropertyStandard L-AlanineN-Methyl-D-AlanineMechanistic Causality
Proteolytic Stability Low (Minutes)High (Hours to Days)Steric hindrance of the N-methyl group physically blocks protease active site access[5][6].
Membrane Permeability Low (Log Pe​ < -6)High (Log Pe​ > -6)Masking of the amide hydrogen bond donor increases lipophilicity and passive diffusion[7].
Conformational State Highly FlexibleRigid / RestrictedPseudo-1,3-allylic strain locks the backbone near (φ, ψ) = (135°, −75°)[8].
Receptor Affinity ( Ki​ ) BaselineOften EnhancedPre-organization of the peptide backbone into a stable, bioactive tertiary structure[5].

Experimental Workflow

The synthesis of N-methylated peptides requires specialized coupling conditions. The N-methyl group creates steric bulk that makes the secondary amine a poor nucleophile, complicating the addition of the subsequent amino acid.

SPPS_Workflow A Resin-Bound Peptide (Primary Amine) B Activate Boc-N-Me-D-Ala (HATU/DIPEA) A->B Swell Resin C Coupling Reaction (1-2 hours, RT) B->C Nucleophilic Attack D Boc Deprotection (TFA/DCM) C->D Kaiser Test: Negative E Couple Next AA to 2° Amine (HATU/HOAt, 60°C) D->E Exposes 2° Amine F Global Cleavage (HF) & Purification E->F Chloranil Test: Negative

Workflow for SPPS incorporating Boc-N-methyl-D-alanine and subsequent chain elongation.

Self-Validating Experimental Protocols

The following protocols are designed for Boc-strategy Solid-Phase Peptide Synthesis (SPPS). To ensure trustworthiness and high yield, the workflow is built as a self-validating system utilizing specific colorimetric assays to verify reaction completion before proceeding.

Protocol 1: Coupling Boc-N-methyl-D-alanine to the Peptide Chain

Objective: Efficiently couple the sterically hindered Boc-N-methyl-D-alanine to the free primary amine of the resin-bound peptide.

Reagents:

  • Boc-N-methyl-D-alanine (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min to remove the N-terminal Boc group. Wash thoroughly with DCM and DMF.

  • Activation: Dissolve Boc-N-methyl-D-alanine and HATU in DMF. Add DIPEA to initiate activation. Causality: HATU is selected over standard DIC/HOBt because the formation of the highly reactive 7-aza-benzotriazole active ester is required to overcome the mild steric bulk of the N-methyl amino acid during coupling.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

    • Mechanism: The Kaiser test reacts specifically with primary amines to form Ruhemann's purple.

    • Validation: A colorless/yellow result confirms the primary amine has been successfully consumed. If blue, repeat step 3.

Protocol 2: Chain Elongation (Coupling onto the N-Methylated Residue)

Objective: Couple the next amino acid onto the secondary amine of the newly incorporated N-methyl-D-alanine. This is the most difficult step in N-methyl peptide synthesis.

Reagents:

  • Next Boc-Amino Acid (4.0 equivalents)

  • HATU (3.9 equivalents)

  • HOAt (4.0 equivalents)

  • DIPEA (8.0 equivalents)

  • DMF

Step-by-Step Methodology:

  • Deprotection: Cleave the Boc group from the N-methyl-D-alanine using 50% TFA in DCM (as in Protocol 1). Wash with DCM and DMF.

  • Activation: Dissolve the next Boc-AA, HATU, and HOAt in DMF. Add DIPEA. Causality: The secondary amine of N-methyl-D-alanine is highly sterically hindered and a poor nucleophile. The addition of HOAt acts as a highly efficient additive to stabilize the reactive intermediate and accelerate the reaction, preventing chain termination.

  • Coupling (Elevated Temperature): Add the mixture to the resin. Heat the reaction to 60°C (using a microwave synthesizer or heating block) and agitate for 2 to 3 hours. Causality: Thermal energy is required to overcome the high activation energy barrier caused by the pseudo-1,3-allylic strain and steric clash at the secondary amine[8].

  • Validation (Chloranil Test): Take a few resin beads and perform a Chloranil test.

    • Mechanism: The Kaiser test cannot detect secondary amines. The Chloranil test specifically reacts with secondary amines to form a blue/green complex.

    • Validation: A colorless/yellowish result confirms the secondary amine has been successfully acylated. If the beads turn blue/green, the coupling is incomplete and must be repeated.

Protocol 3: Global Cleavage

Once the sequence is complete, the peptide is cleaved from the resin using anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) containing appropriate scavengers (e.g., anisole, p-cresol) for 1 hour at 0°C. The crude N-methylated peptide is then precipitated in cold ether and purified via RP-HPLC.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-methylated peptide synthesis. N-methylation is a critical modification in modern drug discovery, known to enhance metabolic stability, membrane permeability, and oral bioavailability of peptide therapeutics[1][2][3]. However, these benefits come with significant synthetic hurdles. The introduction of a methyl group on the amide nitrogen creates steric hindrance and reduces the nucleophilicity of the amine, making subsequent coupling reactions notoriously difficult[4][5][6].

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemistry of the challenges you face and provides field-proven solutions. Here, you will find in-depth troubleshooting guides and FAQs to help you navigate and overcome the common obstacles in synthesizing these complex molecules.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of N-methylated peptides in a direct question-and-answer format.

Question 1: My coupling reaction is inefficient, resulting in low yields and deletion sequences. What is the primary cause, and how can I fix it?

Answer:

This is the most common challenge in N-methylated peptide synthesis. The root cause is twofold: the N-methyl group adds significant steric bulk, and the resulting secondary amine is a weaker nucleophile than a primary amine[4][5]. This is especially problematic when coupling one N-methylated amino acid onto another[7][8].

Probable Causes & Recommended Solutions:

Potential Cause Recommended Solution(s) Monitoring & Verification
Ineffective Coupling Reagent Standard carbodiimide reagents (DCC, DIC) and even common uronium salts like HBTU or HCTU are often too slow and inefficient for these sterically demanding couplings[4][5][8].Upgrade to High-Reactivity Reagents:Uronium/Aminium Salts: HATU and COMU are highly effective due to the formation of a more reactive HOAt-ester intermediate, which is also known to reduce racemization[9][10][11]. • Phosphonium Salts: Reagents like PyAOP and PyBOP are excellent choices, with PyAOP often showing superior performance for coupling N-methylated amino acids[7][9][10]. For extremely difficult couplings, the more reactive brominated phosphonium salt, PyBrOP, can be employed[4][8].Bromophenol Blue Test: The standard ninhydrin test does not work for secondary amines. A positive bromophenol blue test (blue/green color) indicates unreacted N-methylated amines, signaling an incomplete reaction[4][8][11]. A complete reaction is indicated by a yellow color.
Suboptimal Reaction Kinetics Even with a potent coupling reagent, the reaction may be too slow to go to completion under standard conditions. Optimize Reaction Conditions:Double Coupling: Perform the coupling step twice to drive the reaction to completion[4]. • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight[5]. • Microwave-Assisted SPPS: Microwave energy can significantly accelerate slow coupling reactions and overcome the kinetic barrier, often leading to higher yields and purities in less time[11][12][13].Mass Spectrometry (MS): Analyze the crude peptide post-cleavage. The presence of peaks corresponding to the desired mass minus the mass of the uncoupled residue is a clear indicator of deletion sequences[11][14].
Peptide Aggregation on Resin Hydrophobic sequences or growing peptide chains can aggregate on the solid support, physically blocking reactive sites and preventing complete coupling[4][15].Visual Inspection: Observe the resin during synthesis. Clumping or difficulty in proper mixing can be a sign of aggregation.
Employ Chaotropic Agents or Alternative Solvents: • Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties[16]. • Incorporate agents like a low percentage of DMSO or chaotropic salts to disrupt interchain hydrogen bonding[4].Sequence Prediction Tools: Use computational tools to predict aggregation-prone sequences before starting the synthesis.
Troubleshooting Workflow for Incomplete Coupling

start Perform Bromophenol Blue Test After Coupling result Test Result? start->result yellow Yellow Beads (Coupling Complete) result->yellow Complete blue_green Blue/Green Beads (Coupling Incomplete) result->blue_green Incomplete proceed Proceed to Next Deprotection Step yellow->proceed recouple Recouple with Fresh Reagents (Double Coupling) blue_green->recouple retest Retest with Bromophenol Blue recouple->retest retest->yellow Complete change_reagent Switch to a Stronger Coupling Reagent (e.g., PyAOP, COMU, PyBrOP) retest->change_reagent Still Incomplete microwave Consider Microwave-Assisted Synthesis change_reagent->microwave

Caption: Troubleshooting workflow for difficult N-methylated couplings.

Question 2: I'm observing significant racemization/epimerization of the activated amino acid. How can this be prevented?

Answer:

Epimerization is a risk in any peptide synthesis but is exacerbated during difficult couplings that require prolonged activation times or highly reactive reagents[17]. The activated carboxyl group of the amino acid is susceptible to forming an oxazolone intermediate, which can lead to the loss of stereochemical integrity.

Probable Causes & Recommended Solutions:

Potential Cause Recommended Solution(s) Monitoring & Verification
Over-activation Allowing the coupling reagent and amino acid to pre-activate for too long before adding to the resin can increase epimerization[4].Analytical HPLC: Co-inject the purified peptide with a sample of its known epimer, if available. Epimers often have slightly different retention times and may appear as a shoulder or a separate peak.
Minimize Pre-activation Time: Keep pre-activation times short (e.g., 1-5 minutes) before adding the mixture to the resin[5].Chiral Amino Acid Analysis: After hydrolysis of the final peptide, analyze the amino acid composition using a chiral column to quantify the D- and L-isomers.
Reagent Choice Some coupling reagents are more prone to causing racemization than others. Carbodiimides without additives are particularly problematic[9].
Use Racemization-Suppressing Additives: Always use additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, its aza-derivative HOAt[7][9]. Oxyma Pure is another excellent modern alternative[16].Add Copper (II) Chloride: The addition of CuCl₂ has been reported to significantly suppress racemization, especially when coupling to N-methylated residues[9][18].
Question 3: My final HPLC profile shows multiple peaks, even after purification. What are these impurities?

Answer:

A complex HPLC profile for an N-methylated peptide is common and can stem from several sources beyond simple deletion sequences.

Probable Causes & Recommended Solutions:

Potential Cause Recommended Solution(s) Monitoring & Verification
Conformational Isomers (Rotamers) The N-methyl group restricts rotation around the amide bond, leading to stable cis and trans conformers. These isomers can interconvert slowly on the HPLC timescale, resulting in broadened or multiple peaks for a single, pure compound[7].Variable Temperature HPLC/NMR: • Run the HPLC analysis at an elevated temperature (e.g., 40-60 °C). This can accelerate the interconversion of rotamers, often causing the multiple peaks to coalesce into a single, sharper peak. • NMR spectroscopy can also confirm the presence of conformers[14].
Epimerization As discussed in Question 2, the presence of diastereomers (epimers) will result in multiple peaks that are often difficult to separate.High-Resolution Mass Spectrometry (HRMS): Epimers will have the identical mass as the desired product, distinguishing them from deletion or other sequences.
Optimize Coupling Conditions: See solutions in Question 2. Purification of epimers is extremely challenging, so prevention is the best strategy.
Side Reactions During Cleavage Acidic cleavage from the resin can sometimes cause side reactions, such as fragmentation between two consecutive N-methylamino acids[7].LC-MS/MS Analysis: Use tandem mass spectrometry to fragment the peaks of interest. The fragmentation pattern will help identify the sequence and pinpoint the location of any unexpected modifications or truncations[14].
Optimize Cleavage Time: Minimize the time the peptide is exposed to strong acid (TFA) during cleavage. A time course experiment can determine the minimum time required for complete cleavage with minimal side reactions[7].

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for incorporating N-methylated amino acids, and how do I choose between them?

There are two primary strategies:

  • Incorporation of N-Methylated Building Blocks: This involves synthesizing or purchasing Fmoc-protected N-methylated amino acids and incorporating them directly during standard solid-phase peptide synthesis (SPPS). This is the most common approach but can be challenging due to the difficult coupling steps discussed above[19].

  • On-Resin N-Methylation: This method involves synthesizing the peptide with standard amino acids and then selectively methylating a specific amide nitrogen while the peptide is still attached to the resin[1][12][20]. A common approach is the Fukuyama-Mitsunobu reaction or a related method using an o-nitrobenzenesulfonyl (o-NBS) protecting group to activate the amide nitrogen for methylation[4][19].

When to Choose Which Method:

  • Building Blocks: Choose this method for shorter peptides or when only a few N-methylated residues are required. It is more straightforward if you have access to the required reagents and optimized coupling protocols.

  • On-Resin Methylation: This is an excellent strategy for creating a library of peptides where you want to "scan" the effect of N-methylation at different positions without having to synthesize each peptide from scratch with expensive building blocks[12][21]. It avoids the difficult coupling onto the N-methylated residue, but adds extra synthesis steps (protection, methylation, deprotection) for each site.

Q2: Why is the standard ninhydrin test unreliable for N-methylated amines, and what is the protocol for the recommended alternative?

The ninhydrin test relies on the presence of a primary amine (-NH₂) to form the colored Ruhemann's purple complex. N-methylated residues have a secondary amine (-NH-CH₃) and do not react to produce this color, leading to a false negative result. The Bromophenol Blue (BPB) Test is the standard alternative. It is a colorimetric test based on pH change; a free amine (basic) will deprotonate the acidic BPB indicator, causing a color change.

Experimental Protocol: Bromophenol Blue Test
  • Objective: To qualitatively monitor the completion of a coupling reaction to a secondary amine on the solid support.

  • Materials:

    • Test Solution: 250 mg of bromophenol blue in 50 mL of DMF[8].

    • Small sample of peptide-resin beads.

    • Methanol for washing.

  • Procedure:

    • Withdraw a small sample of the resin (a few beads) from the reaction vessel.

    • Wash the beads thoroughly with methanol to remove any residual base (e.g., DIEA) that could give a false positive result[8].

    • Add 1-2 drops of the bromophenol blue test solution to the beads.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Blue to Green: Incomplete coupling. Unreacted free secondary amines are present[8][11].

    • Yellow: Complete coupling. No free amines are available to deprotonate the indicator[8][11].

Q3: How does the "submonomer" synthesis method for peptoids relate to N-methylated peptides?

Peptoids are a class of peptide mimics where the side chain is attached to the amide nitrogen rather than the alpha-carbon[22][23]. They are synthesized using a "submonomer" method, which is a two-step process per cycle:

  • Acylation: The resin is acylated with bromoacetic acid.

  • Displacement: A primary amine (e.g., methylamine) is used to perform a nucleophilic displacement of the bromine, forming the N-substituted glycine residue[24][25].

This method is highly relevant because it provides an alternative route to creating N-methylated backbones, particularly for poly-N-methylglycine sequences. While standard N-methylated peptide synthesis involves coupling distinct amino acid units, the submonomer approach builds the N-substituted backbone in a modular way. It can be adapted for creating N-methylated peptides and is especially powerful for generating diverse libraries[23].

Q4: Can you provide a starting protocol for a difficult coupling using HATU?

Certainly. This protocol assumes a standard solid-phase synthesis setup.

Experimental Protocol: HATU-Mediated Coupling to an N-Methylated Amine
  • Objective: To achieve efficient coupling of an Fmoc-amino acid onto a resin-bound peptide with an N-terminal N-methylated residue.

  • Materials:

    • Peptide-resin with a free N-methyl amine terminus (1 equivalent).

    • Fmoc-protected amino acid (4 equivalents)[5][8].

    • HATU (3.9 - 4 equivalents)[2][5][8].

    • N,N-Diisopropylethylamine (DIEA) or Collidine (8 equivalents)[2][8].

    • NMP or DMF as solvent.

  • Procedure:

    • Resin Preparation: Swell the deprotected peptide-resin in DMF or NMP for at least 30 minutes[5].

    • Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF/NMP. Add the DIEA to this solution[2][8].

    • Pre-activation: Gently mix the activation solution at room temperature for 1-2 minutes[2]. Do not exceed 5 minutes to minimize racemization[5].

    • Coupling: Add the activated amino acid solution to the swollen resin.

    • Reaction: Agitate the mixture at room temperature for at least 2 hours. For particularly difficult couplings, extend this time to 4 hours or perform the reaction under microwave irradiation (e.g., 5-10 minutes at 75 °C)[8][13][26].

    • Monitoring: After the reaction time, take a small resin sample, wash it, and perform the Bromophenol Blue test to check for completion[5].

    • Recoupling (if necessary): If the test is positive (blue/green), filter the resin, wash with DMF, and repeat steps 2-6.

    • Washing: Once the coupling is complete (yellow test result), filter the resin and wash it thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts[2][5].

Q5: What is the on-resin N-methylation process using o-NBS-Cl?

This is a robust method to introduce a methyl group onto a specific primary amine of a resin-bound peptide, converting it to a secondary N-methyl amine.

On-Resin N-Methylation Workflow

start Peptide-Resin with Free Primary Amine (-NH2) step1 Step 1: Sulfonylation (Protection) Add o-NBS-Cl and Collidine in NMP start->step1 intermediate1 Protected Amine (-NH-SO2-Ar) step1->intermediate1 step2 Step 2: Methylation Add Base (e.g., DBU) and Methylating Agent (e.g., Dimethyl Sulfate) intermediate1->step2 intermediate2 Methylated Sulfonamide (-N(CH3)-SO2-Ar) step2->intermediate2 step3 Step 3: Desulfonylation (Deprotection) Add 2-Mercaptoethanol and DBU in NMP intermediate2->step3 end Peptide-Resin with Free N-Methyl Amine (-NH-CH3) step3->end

Caption: Key steps in the on-resin N-methylation process using o-NBS protection.

This process involves three key stages[2][4]:

  • Sulfonylation: The free primary amine is reacted with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine. This forms a sulfonamide, which acidifies the N-H proton, making it easy to remove.

  • Methylation: A base (like DBU or MTBD) is used to deprotonate the sulfonamide, and a methylating agent (like dimethyl sulfate, methyl iodide, or methyl p-toluenesulfonate) is added to install the methyl group[2][4].

  • Desulfonylation: The o-NBS protecting group is removed by treatment with a thiol, typically 2-mercaptoethanol, and a base (DBU), revealing the newly formed N-methyl amine, which is ready for the next coupling step[2][4].

References

  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-440. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 136(39), 13536-13539. [Link]

  • Chatterjee, J., et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 249-262. [Link]

  • Saghyan, A. S., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry, 3(7), 509-524. [Link]

  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Springer Nature. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols. [Link]

  • Reichart, T. M., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Organic Letters, 15(20), 5318-5321. [Link]

  • Clapperton, A. M., et al. (2022). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry, 10, 864359. [Link]

  • CD Formulation. Peptoid Synthesis. CD Formulation. [Link]

  • Van Zee, N. J., & Schafmeister, C. E. (2017). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in Molecular Biology, 1563, 13-24. [Link]

  • Carpino, L. A., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 347-356. [Link]

  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(3), 204-205. [Link]

  • CEM Corporation. Automated Synthesis of Peptoids and Peptoid-Peptide Hybrids. CEM Corporation. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Chen, T. H., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Bofill, J. M., et al. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 111(49), 17432-17437. [Link]

  • Kessler, H., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • Huang, R., & Chen, X. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(3), 100729. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. InTech. [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. [Link]

  • Ramli, N. S., & Chuan, T. K. (2022). Epimerisation in Peptide Synthesis. Oriental Journal of Chemistry, 38(1). [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for enhancing the coupling efficiency of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this N-methylated D-amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your synthetic endeavors.

Introduction: The Unique Challenges of Coupling N-Methylated Amino Acids

(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid, an N-methylated derivative of D-alanine, presents unique hurdles in peptide synthesis. The primary obstacles are the steric hindrance imparted by the N-methyl group and the reduced nucleophilicity of the secondary amine.[1] These factors can lead to sluggish reaction kinetics, incomplete couplings, and an increased propensity for side reactions, most notably racemization.[2] Understanding these challenges is the first step toward developing robust and efficient coupling strategies. This guide will walk you through the underlying principles and provide actionable solutions for successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid that affect its coupling reactivity?

A1: The two main features are the N-methyl group, which creates significant steric bulk around the nitrogen atom, physically obstructing the approach of an activated carboxylic acid, and the fact that it is a secondary amine, which is inherently less nucleophilic than a primary amine.[1][3] This combination necessitates the use of more potent coupling reagents and potentially more forcing conditions to achieve efficient acylation.[2]

Q2: What are the predicted physicochemical properties of this compound?

PropertyPredicted ValueReference
Molecular FormulaC₆H₁₁NO₄[4][5]
Molecular Weight161.16 g/mol [4]
Boiling Point263.1 ± 19.0 °C[4]
Density1.208 ± 0.06 g/cm³[4]

It is recommended to store this reagent at 2-8°C to ensure its stability.[4]

Q3: Why are standard coupling reagents like DCC or HBTU often inefficient for this type of amino acid?

A3: Reagents like Dicyclohexylcarbodiimide (DCC) and even second-generation uronium salts like HBTU may not be sufficiently reactive to overcome the steric hindrance of N-methylated amino acids.[1][6] This can result in low yields and the prevalence of unreacted starting materials. More potent coupling reagents are generally required to drive the reaction to completion.[2]

Troubleshooting Guide

This section addresses common issues encountered during the coupling of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid and provides systematic solutions.

Issue 1: Low or No Product Yield

Question: I am observing a low yield of my desired coupled product, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

Answer: Low coupling efficiency is the most common problem when working with N-methylated amino acids. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Coupling Reagent:

    • Insight: The choice of coupling reagent is critical. Standard reagents are often not potent enough for sterically hindered couplings.[1]

    • Solution: Switch to a more powerful onium salt reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended due to its high reactivity and ability to form a more reactive OAt-active ester.[6] Other effective options include phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

  • Optimize Reaction Conditions:

    • Insight: Reaction parameters such as stoichiometry, concentration, temperature, and reaction time play a crucial role.

    • Solution:

      • Stoichiometry: Increase the equivalents of the amino acid and coupling reagent (e.g., 1.5 to 2.0 equivalents of each relative to the amine).

      • Concentration: Ensure the reaction is sufficiently concentrated to favor the bimolecular coupling reaction.

      • Temperature: While room temperature is a good starting point, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for particularly difficult couplings. However, be mindful that higher temperatures can also increase the risk of racemization.

      • Reaction Time: N-methylated amino acids couple more slowly. Extend the reaction time significantly (e.g., from 1-2 hours to 4-24 hours) and monitor the reaction progress.[2]

  • Consider Double Coupling:

    • Insight: A single coupling cycle may not be sufficient for complete conversion.

    • Solution: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. This can significantly drive the reaction to completion.[1]

  • Ensure Anhydrous Conditions:

    • Insight: Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and reducing the yield.

    • Solution: Use anhydrous solvents (e.g., DMF with water content <50 ppm) and dry all glassware thoroughly. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Deletion Sequences or Unwanted Side Products

Question: My final product is contaminated with deletion sequences or other impurities. How can I minimize these?

Answer: Deletion sequences are a direct result of incomplete coupling.[1] Other side products can also arise from the specific reaction conditions.

  • Preventing Deletion Sequences:

    • Insight: As mentioned above, incomplete coupling is the root cause.

    • Solution: Employ the strategies from "Issue 1" to maximize coupling efficiency (potent reagents, optimized conditions, double coupling). It is also crucial to monitor the reaction for completion.

  • Monitoring Reaction Completion:

    • Insight: The standard Kaiser test (ninhydrin test) is not effective for secondary amines like N-methylated amino acids.[6]

    • Solution: Use a test that can detect secondary amines, such as the bromophenol blue test.[6] A negative test (yellow color) indicates the absence of free amine and a complete reaction.

  • Capping Unreacted Amines:

    • Insight: If you cannot achieve 100% coupling, it is essential to "cap" any unreacted amines to prevent them from reacting in subsequent steps, which would lead to deletion sequences.

    • Solution: After the coupling step, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF. This will acetylate any remaining free amines, rendering them unreactive.

Issue 3: Racemization of the Amino Acid

Question: I am concerned about maintaining the stereochemical integrity of the (2R) center during activation and coupling. What steps can I take to minimize racemization?

Answer: Racemization is a significant risk during peptide coupling, as the activation of the carboxylic acid can lead to the formation of a planar oxazolone intermediate, which is prone to epimerization.

  • Choice of Reagents and Additives:

    • Insight: The choice of coupling reagent and the use of racemization-suppressing additives are critical.

    • Solution:

      • Uronium/aminium reagents like HATU are known for their high reactivity, which can promote rapid amide bond formation over the competing racemization pathway.[2]

      • The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt), which is generated from HATU, is superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.

  • Base Selection and Stoichiometry:

    • Insight: The type and amount of base used can influence the rate of racemization.

    • Solution: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote racemization.

  • Pre-activation Time:

    • Insight: Prolonged exposure of the activated amino acid to basic conditions before the addition of the amine can increase the risk of racemization.

    • Solution: Keep the pre-activation time (the time after adding the coupling reagent and base but before adding the amine) to a minimum. A pre-activation time of 1-5 minutes is often sufficient.[2]

Issue 4: Difficulty in Product Purification

Question: The purification of my final product is challenging due to the presence of closely eluting impurities. How can I improve the purity of my crude product?

Answer: Simplifying the purification process starts with a clean and efficient coupling reaction.

  • Optimize the Reaction:

    • Insight: A cleaner crude product is easier to purify.

    • Solution: Implement all the strategies discussed above to maximize yield and minimize side products. This is the most effective way to simplify purification.

  • Washing Steps:

    • Insight: Thorough washing after the coupling reaction is essential to remove excess reagents and byproducts.

    • Solution: After the reaction, wash the resin extensively with the reaction solvent (e.g., DMF), followed by a less polar solvent like Dichloromethane (DCM), and then again with DMF.[2]

  • Purification Technique:

    • Insight: Standard purification techniques may need to be optimized for your specific peptide.

    • Solution: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification. Optimize the gradient of your mobile phase to achieve better separation of your target peptide from impurities.

Experimental Protocols & Visualizations

Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for coupling (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free amine

  • (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminal amine is Fmoc-protected, perform deprotection using 20% piperidine in DMF, followed by thorough washing with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid and HATU in a minimal amount of anhydrous DMF. Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may need to be extended or a second coupling may be necessary.[2]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test to check for completion.[6] A yellow color indicates a complete reaction, while a blue or green color indicates the presence of unreacted amine.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).[2]

HATU_Coupling_Workflow Resin Resin with Free Amine Coupling Couple to Resin (2-4 hours) Resin->Coupling Activate_AA Activate Amino Acid (AA + HATU + DIPEA in DMF) Activate_AA->Coupling Monitor Monitor Completion (Bromophenol Blue Test) Coupling->Monitor Wash Thorough Washing (DMF, DCM) Monitor->Wash Negative (Yellow) Recouple Perform Second Coupling Monitor->Recouple Positive (Blue/Green) Complete Proceed to Next Step Wash->Complete Recouple->Coupling

Caption: Workflow for HATU-mediated coupling of N-methylated amino acids.

Mechanism: HATU Activation and Amide Bond Formation

The efficiency of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester, which is then aminolyzed to form the peptide bond.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Amino Acid) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU PeptideBond Amide/Peptide Bond ActiveEster->PeptideBond + Amine Amine R'-NH-CH₃ (N-methyl Amine) Amine->PeptideBond

Sources

Purification strategies for peptides containing (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with peptides containing (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid .

In peptide chemistry, this unnatural residue is more commonly recognized as N-Moc-N-methyl-D-alanine . The incorporation of this building block introduces three distinct structural variables: a methoxycarbonyl (Moc) permanent capping group, an N-methylated tertiary amide bond, and a D-stereocenter. Together, these modifications drastically alter the peptide's hydrophobicity, increase steric hindrance during elongation, and introduce complex conformational dynamics during reversed-phase high-performance liquid chromatography (RP-HPLC).

Below is a comprehensive, causality-driven troubleshooting guide and protocol system to help you achieve high-purity isolation of these complex peptides.

Diagnostic Workflow: Isomerization vs. Impurity

The most common point of failure when purifying N-methylated peptides is misdiagnosing conformational isomers as synthetic impurities. The N-methyl group lowers the energy difference between the cis and trans conformations of the preceding amide bond, allowing both to coexist in solution. Because these conformers interconvert slowly on the HPLC timescale, they often resolve as broad humps or distinct, split peaks[1].

Workflow Step1 Observe Broad/Split Peaks in RP-HPLC Step2 Perform LC-MS Analysis Step1->Step2 Decision Do peaks share the exact same m/z? Step2->Decision Isomer Yes: Cis/Trans Isomers (N-methyl amide bond) Decision->Isomer Same Mass Impurity No: True Impurity (Deletion or Epimer) Decision->Impurity Different Mass FixIsomer Action: Heat column to 60-65 °C to coalesce Isomer->FixIsomer FixImpurity Action: Shallow gradient (0.1% B/min) & change modifier Impurity->FixImpurity

Diagnostic logic tree for resolving chromatographic anomalies in N-methylated peptides.

Troubleshooting Guides & FAQs

Q: My chromatogram shows two distinct peaks, but LC-MS confirms both have the target mass. How can I confidently purify this? The Causality: You are observing cis/trans isomerization. The rotational energy barrier for a tertiary N-methyl amide bond is typically 15–20 kcal/mol. At room temperature, the interconversion rate is slower than the time it takes for the peptide to travel through the column, resulting in separation of the conformers[1]. The Solution: You must increase the rate of interconversion so that the peptide exists as a single, time-averaged conformer on the column. Heat your HPLC column to 60–65 °C[2]. The added thermal energy overcomes the rotational barrier, coalescing the split peaks into a single, sharp peak, which dramatically improves fraction collection yield and purity. Self-Validation Check: If you cannot heat your column, collect the two peaks into separate vials and let them sit at room temperature for 24 hours. Re-inject them individually. If they are true isomers, the original two-peak equilibrium profile will re-emerge in both runs.

Q: I am detecting a closely eluting impurity with a mass difference of -145 Da (missing the entire N-Moc-N-Me-D-Ala residue). How do I separate it? The Causality: Acylation of a sterically hindered secondary amine (like an N-methyl group) proceeds 10 to 100 times more slowly than a primary amine, frequently leading to deletion sequences if the subsequent coupling is incomplete[2]. Because the deletion sequence lacks the hydrophobic Moc-N-Me-D-Ala cap, it will elute earlier, but often trails into the main peak due to aggregation[3]. The Solution: Rather than relying solely on purification, optimize the upstream synthesis. Switch your coupling reagent from HBTU/HCTU to the highly reactive uronium salt HATU, paired with HOAt, specifically for the coupling step onto the N-methylated residue[4]. For purification, utilize a highly optimized, shallow gradient (see Table 1).

Q: LC-MS shows an isobaric impurity (exact same mass) that does not coalesce upon heating. What is it? The Causality: This is likely an epimer (L-alanine derivative instead of D-alanine). N-methyl amino acids are highly prone to epimerization during activation because the N-methyl group increases the propensity to form a highly reactive oxazolone intermediate. The Solution: Diastereomers have identical molecular weights but different 3D topologies. To separate them, change the organic modifier. If you are using Acetonitrile (MeCN), switch to Methanol (MeOH). Methanol is a protic solvent and participates in hydrogen bonding, which often provides the unique selectivity required to resolve subtle diastereomeric differences.

Quantitative Data: Purification Parameter Optimization

To achieve baseline resolution of peptides containing N-Moc-N-methyl-D-alanine, standard linear gradients are rarely sufficient. The parameters must be heavily biased toward overcoming the unique physicochemical constraints of the residue.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Column Temperature 25 °C (Ambient)60–65 °COvercomes the cis/trans rotational barrier, coalescing conformers into a single peak[2].
Gradient Slope 1.0% B / min0.1% - 0.2% B / minMaximizes theoretical plates for resolving closely eluting diastereomers (epimers).
Organic Modifier (B) Acetonitrile (MeCN)Methanol (MeOH)Protic solvent alters hydrogen-bonding dynamics, enhancing separation of D/L epimers.
Aqueous Modifier (A) 0.1% TFA0.1% TFA + 2% IPAIsopropanol (IPA) disrupts hydrophobic aggregation caused by the Moc-capping group.

Step-by-Step Preparative Purification Protocol

This self-validating protocol is designed to isolate the target peptide while mitigating peak broadening and aggregation.

Phase 1: Sample Preparation & Disaggregation

  • Weighing: Accurately weigh the crude lyophilized peptide.

  • Solubilization: Do not dissolve directly in the starting mobile phase. The N-Moc group is highly hydrophobic. First, dissolve the peptide in a minimal volume of neat Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP) to break pre-existing beta-sheet aggregates[3].

  • Dilution: Slowly dilute the solution with Mobile Phase A (0.1% TFA in Water) to a final concentration of 5–10 mg/mL. Ensure the final organic solvent concentration does not exceed the starting percentage of your gradient to prevent breakthrough.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes. Never inject unclarified sample, as N-methylated peptide aggregates will irreversibly foul the column frit.

Phase 2: High-Temperature RP-HPLC Execution

  • Column Selection: Utilize a C18 or C8 preparative column with a pore size of 120 Å to 300 Å (depending on total peptide length).

  • Equilibration: Plumb the column through a column oven or use a pre-column mobile phase heater. Equilibrate the column at 65 °C for at least 30 minutes to ensure uniform thermal distribution[2].

  • Gradient Application:

    • Run an initial scout gradient (5% to 95% B over 30 minutes) to determine the elution percentage (X% B).

    • Program a focused, shallow gradient: Start at (X - 10)% B and ramp to (X + 10)% B over 60 minutes (approx. 0.3% B/min).

  • Detection: Monitor at 214 nm (peptide backbone) and 254 nm.

Phase 3: Fraction Analysis & Pooling

  • Analysis: Analyze fractions via analytical LC-MS. Ensure the analytical column is also heated to 60 °C to prevent misinterpreting split peaks during fraction checking.

  • Pooling: Pool only the fractions containing the target mass without +16 Da (oxidation) or isobaric leading/trailing edges (epimers).

  • Lyophilization: Flash-freeze the pooled fractions in liquid nitrogen and lyophilize to yield the purified N-Moc-N-methyl-D-alanine containing peptide.

References

  • Al-Awar, S. A., et al. "Proximity-driven acceleration of challenging solid-phase peptide couplings." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine. Available at: [Link]

  • ACS Publications. "A Versatile Synthesis Tag (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins." Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered, N-methylated peptides. While backbone N-methylation is a powerful tool for improving the metabolic stability and oral bioavailability of peptide therapeutics[1], it introduces severe synthetic bottlenecks.

The three primary culprits for low yield are: incomplete on-resin methylation , sluggish acylation onto the secondary amine , and diketopiperazine (DKP) driven truncation . This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating, field-proven protocols to overcome them.

Diagnostic Workflow: Identifying the Point of Failure

Before altering your chemistry, you must identify where the mass loss is occurring. Use the following diagnostic decision tree to map your LC-MS or HPLC data to the correct troubleshooting module.

DiagnosticWorkflow Start Low Yield in N-Methylated SPPS Q1 Where is the mass loss occurring? Start->Q1 D1 During N-methylation step (Incomplete methylation) Q1->D1 LC-MS: Unmethylated mass D2 During coupling ONTO N-methyl amino acid Q1->D2 LC-MS: Deletion sequence D3 During Fmoc deprotection of the next residue Q1->D3 LC-MS: Loss of dipeptide S1 Optimize Fukuyama-Mitsunobu Check nosyl protection D1->S1 S2 Switch to COMU, HATU, or BTC Increase temp/time D2->S2 S3 DKP Formation likely. Use 5% piperazine or DBU D3->S3

Caption: Diagnostic workflow for identifying yield loss in N-methylated SPPS.

Core Troubleshooting Modules (FAQs)

Module 1: Sluggish Acylation Onto the Secondary Amine

Q: Why is my coupling efficiency drastically reduced when adding an amino acid ONTO an N-methylated residue?

The Science: The causality is twofold: steric hindrance and electronic deactivation. The N-methyl group introduces a severe steric clash that blocks the incoming acylium ion. Furthermore, the secondary amine lacks a hydrogen bond donor, which alters transition state stabilization during the nucleophilic attack[2]. Standard carbodiimide chemistry (DIC/HOBt) simply lacks the reactivity required to overcome this activation energy barrier.

The Solution: You must shift to highly reactive uronium/aminium salts like COMU or HATU, which form highly reactive active esters. Alternatively, triphosgene (BTC) can be used to generate an acid chloride in situ. Applying microwave heating (e.g., 75°C) provides the thermodynamic push needed to drive the reaction to completion[2].

Module 2: Diketopiperazine (DKP) Driven Truncation

Q: I successfully coupled the amino acid onto the N-methyl residue, but after the next Fmoc deprotection, my entire sequence is truncated. What happened?

The Science: This is the classic Diketopiperazine (DKP) deletion side-reaction[3]. N-methylation significantly lowers the energy barrier for cis-trans isomerization of the peptide bond[3]. When the Fmoc group of the subsequent amino acid is removed, the liberated primary amine adopts a cis conformation and intramolecularly attacks the ester/amide bond linking the peptide to the resin[4]. This base-catalyzed cyclization releases a 6-membered DKP ring, leaving a truncated, unreactive resin behind[5].

DKP N_Me N-Methylated Dipeptide on Resin Deprotect Fmoc Deprotection (20% Piperidine) N_Me->Deprotect CisTrans Cis-Trans Isomerization Deprotect->CisTrans Base catalysis Attack Nucleophilic Attack by Free Amine CisTrans->Attack cis-conformer DKP Diketopiperazine (DKP) Formation Attack->DKP Truncation Truncated Resin (Loss of Dipeptide) Attack->Truncation

Caption: Mechanistic pathway of base-catalyzed Diketopiperazine (DKP) formation.

The Solution: The standard 20% piperidine/DMF deprotection is too slow, maximizing the time the free amine spends in a basic environment. Switch to a DKP-suppressing cocktail: 5% piperazine with 2% DBU in NMP[5]. This accelerates Fmoc removal while minimizing DKP cyclization.

Module 3: Incomplete On-Resin Methylation

Q: I am using the Fukuyama-Mitsunobu approach for on-resin N-methylation, but I see incomplete methylation or over-alkylation. How do I fix this?

The Science: The Fukuyama-Mitsunobu reaction relies on orthogonal protection of the primary amine with an o-nitrobenzenesulfonyl (nosyl, o-NBS) group[1]. The strong electron-withdrawing nature of the nosyl group lowers the pKa of the amine proton, making it acidic enough to participate in the Mitsunobu alkylation while preventing over-alkylation[1]. Incomplete methylation is almost always caused by moisture quenching the betaine intermediate.

The Solution: Ensure strict anhydrous conditions. Pre-dry the resin with anhydrous THF and use fresh DIAD and PPh3.

Quantitative Data & Benchmarks

To aid in your experimental design, refer to the following benchmarking data for coupling reagents and deprotection cocktails.

Table 1: Comparison of Coupling Reagents for N-Methylated Amines

ReagentActivation MechanismRelative Efficiency on N-MeEpimerization Risk
DIC / Oxyma Active EsterLowLow
HATU HOAt Active EsterHighModerate
COMU Oxyma Active EsterVery HighLow
BTC (Triphosgene) Acid ChlorideExtremely HighHigh (requires strict temp control)

Table 2: Fmoc Deprotection Conditions and DKP Formation Rates (Derived from[5])

Deprotection CocktailCleavage TimeRelative DKP Formation
20% Piperidine in DMF 20 minHigh (~13.8%)
5% Piperidine in DMF 20 minHigh (~12.2%)
5% Piperazine in NMP 10 minLow (<4%)
2% DBU / 5% Piperazine in NMP 5 minVery Low

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via the recommended colorimetric tests.

Protocol A: Site-Specific On-Resin N-Methylation (Fukuyama-Mitsunobu)[1]
  • Nosylation: Treat the free amine on-resin with o-NBS-Cl (4 eq) and 2,4,6-collidine (10 eq) in anhydrous DCM for 1 hour. Wash thoroughly with DCM.

    • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete nosylation.

  • Mitsunobu Alkylation: Suspend the resin in anhydrous THF. Add PPh3 (5 eq) and anhydrous Methanol (10 eq). Cool the vessel to 0°C. Dropwise, add DIAD (5 eq). Shake at room temperature for 1 hour. Repeat this step once with fresh reagents.

  • Denosylation: Treat the resin with 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 30 minutes. Repeat once. Wash extensively with DMF.

    • Validation: Perform a Chloranil test. A positive result (blue/green) confirms the presence of the newly formed secondary amine.

Protocol B: Coupling Onto N-Methylated Residues Using COMU[2]
  • Pre-activation: Dissolve the incoming Fmoc-Amino Acid (3 eq) and COMU (3 eq) in minimal DMF. Add DIPEA (6 eq). Stir for 1 minute (the solution will turn red/orange, indicating active ester formation).

  • Coupling: Add the activated mixture to the N-methylated peptidyl resin.

  • Reaction: Heat the reaction using a microwave peptide synthesizer to 75°C for 10 minutes. If microwave heating is unavailable, shake at room temperature for 2-4 hours.

  • Validation: Perform a Chloranil test (Note: The Kaiser test is false-negative for secondary amines). A negative (colorless/yellow) result indicates complete coupling.

Protocol C: DKP-Suppressed Fmoc Deprotection[5]

Use this protocol immediately after coupling the residue that follows the N-methylated amino acid.

  • Preparation: Prepare a fresh solution of 2% DBU (v/v) and 5% Piperazine (w/v) in NMP.

  • Deprotection: Add the solution to the resin. Shake vigorously for 3 minutes. Drain.

  • Repeat: Add fresh solution and shake for another 3 minutes.

  • Washing: Drain and wash the resin immediately with NMP (5 × 1 min) to remove all traces of base before the next coupling step.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry.3[3]

  • Chapter 5: Microwave-assisted Peptide Synthesis. Books - The Royal Society of Chemistry.2[2]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.5[5]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.4[4]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PMC.1[1]

Sources

Technical Support Center: Protecting Group Strategies for (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving protecting group strategies for this N-methylated amino acid.

Introduction

(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid is a chiral building block valuable in the synthesis of pharmaceuticals and peptide mimetics.[1] The presence of both a carboxylic acid and a secondary N-methylamino group necessitates a robust protecting group strategy to achieve selective transformations at other parts of a molecule. The key to success lies in the careful selection and application of orthogonal protecting groups, which can be selectively removed without affecting each other.[2][3] This guide will explore common strategies, potential pitfalls, and their solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the protection and deprotection of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid.

Carboxylic Acid Protection

Q1: I'm experiencing low yields when protecting the carboxylic acid as a benzyl ester using benzyl bromide and a base. What could be the issue?

A1: Low yields in benzyl ester formation under these conditions can stem from several factors:

  • Steric Hindrance: The N-methoxycarbonyl-N-methyl group can sterically hinder the approach of the benzylating agent to the carboxylate.

  • Base Choice: The choice of base is critical. Strong, non-nucleophilic bases are preferred. If the base is too weak, deprotonation of the carboxylic acid will be incomplete. If it is nucleophilic, it may compete with the carboxylate in reacting with benzyl bromide.

  • Alternative Methods: Consider alternative, milder methods for benzyl ester formation. For instance, using 2-benzyloxy-1-methylpyridinium triflate under neutral conditions can be effective for sterically hindered substrates and is compatible with various functional groups.[4][5] Another approach is the acid-catalyzed reaction with benzyl alcohol, often with azeotropic removal of water.[6]

Q2: My tert-butyl ester protection is failing, or the yields are inconsistent. How can I improve this?

A2: The formation of tert-butyl esters can be challenging. Here are some troubleshooting steps:

  • Reaction Conditions: Traditional methods using isobutylene and a strong acid catalyst can be difficult to control.

  • Reagent Choice: The use of di-tert-butyl dicarbonate (Boc₂O) with a catalyst like DMAP is a common method, but may not be efficient for all substrates. A more recent and effective method involves using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to give good yields for free amino acids.[7][8]

  • Transesterification: Transesterification methods can also be employed to form tert-butyl esters.[7][9]

N-Methylamino Group Protection

Q3: I am trying to protect the N-methylamino group with a Boc group, but the reaction is sluggish and incomplete. What can I do?

A3: Protecting a secondary amine like the N-methylamino group can be more challenging than protecting a primary amine.

  • Reaction Conditions: Ensure your reaction conditions are anhydrous, as water can consume the Boc-anhydride. The reaction is typically carried out in a mixed solvent system like dioxane/water with a base such as sodium hydroxide or sodium bicarbonate to facilitate the reaction.[]

  • Alternative Reagents: If Boc₂O is not effective, consider using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

  • Steric Hindrance: The existing methoxycarbonyl group may cause some steric hindrance. Increasing the reaction temperature or time may be necessary, but monitor for potential side reactions.

Q4: I am observing racemization during the protection or deprotection of the N-methylamino group. How can I prevent this?

A4: Racemization is a significant concern with α-amino acids, especially N-methylated ones which can be more prone to epimerization.

  • Mild Conditions: Employ the mildest possible reaction conditions for both protection and deprotection.[11]

  • Base Choice: Avoid strong bases, especially during ester hydrolysis, as this can lead to racemization.[11] For instance, using lithium hydroxide for saponification has been observed to cause racemization in some N-methylated amino acid derivatives.[12]

  • Deprotection Strategy: For Boc deprotection, while strong acids like TFA are standard[13][14], consider milder acidic conditions or alternative reagents if racemization is observed.[15][16] For Fmoc deprotection, use of a base like piperidine is standard.[17]

Orthogonal Strategy and Deprotection

Q5: I need to deprotect the carboxylic acid (as a benzyl ester) without removing the Boc group on the nitrogen. What are the best conditions?

A5: This is a classic example of an orthogonal protecting group strategy. The benzyl ester can be cleaved under conditions that leave the acid-labile Boc group intact.

  • Hydrogenolysis: The most common and mildest method is catalytic hydrogenolysis. Using hydrogen gas with a palladium on carbon (Pd/C) catalyst will selectively cleave the benzyl ester.[6] This method is highly effective and generally does not affect the Boc group.

Q6: Conversely, how can I remove the Boc group while leaving a tert-butyl ester on the carboxylic acid intact?

A6: This scenario is more challenging as both are acid-labile protecting groups.

  • Selective Deprotection: Achieving selective deprotection can be difficult. The Boc group is generally more acid-labile than the tert-butyl ester. Carefully controlled acidic conditions, such as using a milder acid or a specific concentration of a strong acid for a short duration, might allow for selective Boc removal. However, this often leads to a mixture of products.

  • Alternative N-Protection: For this reason, if you need to protect the carboxylic acid as a tert-butyl ester, it is advisable to use a base-labile protecting group for the nitrogen, such as the Fmoc group.[18] This creates a truly orthogonal system where the Fmoc group can be removed with a base like piperidine, leaving the tert-butyl ester untouched.[18][]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the carboxylic acid of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid?

A1: The most frequently used protecting groups for carboxylic acids are esters.[2] For this specific molecule, common choices include:

  • Methyl or Ethyl Esters: Simple to form but require harsh conditions (strong acid or base) for removal, which may not be compatible with other sensitive functional groups.

  • Benzyl (Bn) Ester: A popular choice as it can be removed under mild, neutral conditions via hydrogenolysis.[2][6]

  • tert-Butyl (tBu) Ester: This is stable to a wide range of conditions but is readily cleaved under mild acidic conditions.[18][20]

Q2: What are the recommended protecting groups for the N-methylamino functionality?

A2: Carbamates are the most common protecting groups for amines.[14] For the N-methylamino group, the following are widely used:

  • tert-Butoxycarbonyl (Boc): Stable under many conditions but easily removed with acid (e.g., trifluoroacetic acid - TFA).[][13]

  • Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases, such as piperidine.[][21] The choice between Boc and Fmoc often depends on the overall synthetic strategy and the other protecting groups present in the molecule.[22]

  • o-Nitrobenzenesulfonyl (o-NBS): This group can be used to facilitate N-methylation and is compatible with Fmoc-based solid-phase peptide synthesis.[12][23] It can be removed with a thiol nucleophile.[24]

Q3: What does "orthogonal protection" mean in the context of this molecule?

A3: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other protecting groups.[2][3][25] For (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid, an ideal orthogonal strategy would be:

  • Protecting the carboxylic acid with a group that is stable to the deprotection conditions of the N-methylamino protecting group, and vice-versa.

  • A common orthogonal pair is an acid-labile group and a base-labile group, or a group removable by hydrogenolysis and an acid- or base-labile group.[18] For example, using a Benzyl ester for the carboxylic acid and a Boc group for the amine is an orthogonal strategy. The benzyl group can be removed by hydrogenolysis, leaving the Boc group intact. The Boc group can be removed with acid, leaving the benzyl ester intact.

Q4: Can I perform further reactions on the methoxycarbonyl group?

A4: The methoxycarbonyl group is an ester and can potentially undergo reactions such as hydrolysis or amidation. However, these reactions would likely require conditions that could also affect a protected carboxylic acid ester. If modifications to this part of the molecule are desired, it would be best to start with a different N-protecting group on the parent amino acid before methylation.

Experimental Protocols

Protocol 1: Benzyl Ester Protection of the Carboxylic Acid

This protocol is adapted from general procedures for benzyl ester formation.[5][26]

  • Dissolve (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid (1 equivalent) in a suitable solvent such as toluene.

  • Add 2-benzyloxypyridine (1.1 equivalents) and methyl triflate (1.1 equivalents).

  • Add triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Protection of the N-Methylamino Group

This protocol is based on standard Boc protection procedures.[]

  • Dissolve the starting material (with the carboxylic acid protected, e.g., as a benzyl ester) (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add sodium hydroxide or sodium bicarbonate (2-3 equivalents) to adjust the pH to alkaline.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equivalents) portion-wise while stirring vigorously.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH ~3 with a dilute acid (e.g., 1M HCl or citric acid).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by chromatography if necessary.

Protocol 3: Deprotection of a Benzyl Ester via Hydrogenolysis

This is a general procedure for benzyl ester deprotection.[6]

  • Dissolve the benzyl ester-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Flush the reaction vessel with hydrogen gas (or use a hydrogen balloon).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Protocol 4: Deprotection of a Boc Group

This is a standard procedure for Boc group removal.[13][14][17]

  • Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM (v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and solvent under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting product is often obtained as a TFA salt and may be used directly or neutralized with a mild base.

Data Summary

Protecting GroupFunctionality ProtectedCommon Protection ReagentsCommon Deprotection ConditionsOrthogonality Notes
Benzyl (Bn) Carboxylic AcidBenzyl bromide/base, Benzyl alcohol/acid, 2-benzyloxypyridine/MeOTfH₂/Pd-COrthogonal to Boc, Fmoc, and tBu groups.
tert-Butyl (tBu) Carboxylic AcidIsobutylene/H⁺, Boc₂O/DMAP, Tf₂NH/t-BuOAcMild acid (e.g., TFA)Not orthogonal to Boc group. Orthogonal to Fmoc group.
Boc N-MethylaminoDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA)Not orthogonal to tBu ester. Orthogonal to Benzyl and Methyl esters.
Fmoc N-MethylaminoFmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)Orthogonal to Boc, Benzyl, and tBu groups.

Visualizations

G cluster_start Starting Material cluster_path1 Pathway 1: Protect Carboxyl First cluster_path2 Pathway 2: Protect Amine First start (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid P1_step1 Protect Carboxyl (e.g., as Benzyl Ester) start->P1_step1 BnOH, acid or 2-benzyloxypyridine P2_step1 Protect N-Methylamino (e.g., with Fmoc) start->P2_step1 Fmoc-Cl, base P1_step2 Protect N-Methylamino (e.g., with Boc) P1_step1->P1_step2 Boc₂O, base P1_product Doubly Protected Intermediate P1_step2->P1_product P2_step2 Protect Carboxyl (e.g., as t-Butyl Ester) P2_step1->P2_step2 Isobutylene, H⁺ P2_product Doubly Protected Intermediate P2_step2->P2_product

Caption: Orthogonal protecting group strategies for (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid.

G cluster_deprotection Selective Deprotection Workflow start N-Boc, C-Benzyl Protected Amino Acid deprotect_N Remove Boc Group start->deprotect_N TFA / DCM deprotect_C Remove Benzyl Group start->deprotect_C H₂ / Pd-C product_N_free Free N-Methylamino, C-Benzyl Protected deprotect_N->product_N_free product_C_free N-Boc Protected, Free Carboxylic Acid deprotect_C->product_C_free

Caption: Deprotection scheme for an orthogonally protected N-Boc, C-Bn amino acid derivative.

References

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. (2025, December). Benchchem.
  • Dudley Reagents. (n.d.). Sigma-Aldrich.
  • Protection of Carboxylic acid by Ester. (n.d.). SynArchive.
  • Benzyl Esters. (n.d.). Organic Chemistry Portal.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). PMC.
  • BOC-Amino Acids. (n.d.). BOC Sciences.
  • An array of orthogonal N-protecting groups for the amino acids, using... (n.d.). ResearchGate.
  • WO2004000784A1 - Preparation of protected amino acids. (n.d.). Google Patents.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). PMC.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Synthetic Preparation of N-Methyl-α-amino Acids. (2004, November 6). ACS Publications.
  • US20090264620A1 - N-Methylation of amino acids. (2009, October 22). Google Patents.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky X-Ray Crystallography Facility.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023, August 29). Who we serve.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005, May 20). ACS Publications.
  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
  • Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
  • Terminology of Antibody Drug for Boc Deprotection. (n.d.). GenScript.
  • Synthesis of Peptides. (2019, February 15). Master Organic Chemistry.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). PubMed.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides.
  • (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid. (n.d.). MySkinRecipes.

Sources

Technical Support Center: Method Refinement for Incorporating Multiple N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis, purification, and analysis of peptides containing multiple N-methylated residues.

N-methylation is a powerful tool in medicinal chemistry for enhancing the pharmacological properties of peptides, including metabolic stability and membrane permeability.[1][2][3] However, the incorporation of multiple N-methylated amino acids into a peptide sequence introduces significant synthetic hurdles that require careful methodological consideration.[4][5] This guide provides field-proven insights and solutions to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and analysis of peptides with multiple N-methylated amino acids.

Problem 1: Low Coupling Efficiency and Incomplete Reactions

Symptoms:

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

  • Low overall yield of the desired peptide.[4]

  • Positive (blue or green) result from a bromophenol blue test after the coupling step.[6]

Root Cause Analysis: The primary reason for poor coupling efficiency is the steric hindrance introduced by the N-methyl group on the backbone amide nitrogen.[6][7] This steric bulk hinders the approach of the activated amino acid, slowing down the reaction rate. The issue is exacerbated when coupling an N-methylated amino acid onto another N-methylated residue.[6] Furthermore, the secondary amine of an N-methylated residue is less nucleophilic than a primary amine, further reducing reactivity.[8]

Solutions & Method Refinements:

  • Employ High-Reactivity Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often inefficient for these sterically hindered couplings.[7][9] It is recommended to use more potent phosphonium or specialized uronium/aminium reagents.[7] A comparison of commonly used reagents is provided in the table below.

  • Optimize Reaction Conditions:

    • Double Coupling: For particularly difficult couplings, such as between two N-methylated residues, performing the coupling step twice (double coupling) can drive the reaction to completion.[6][8]

    • Increased Reaction Time: Extending the coupling reaction time from the standard 1-2 hours to 4 hours or even longer can improve yields.[10]

    • Microwave-Assisted Synthesis: The use of microwave energy can help overcome the activation energy barrier for sterically hindered couplings, leading to improved efficiency and purity.[8][11]

  • Accurate Monitoring of Reaction Completion: The standard ninhydrin test is ineffective for monitoring the coupling to a secondary amine. The bromophenol blue test is a reliable alternative.[6][9] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling that requires further action.[7]

Problem 2: Side Reactions During Synthesis and Cleavage

Symptoms:

  • Presence of unexpected masses in the crude product, corresponding to byproducts.

  • Difficulty in purifying the final peptide due to closely eluting impurities.

Common Side Reactions and Their Mitigation:

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially when dealing with N-alkylated peptides.[6] Using a 2-chlorotrityl chloride resin can help minimize DKP formation.

  • Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity.[10] Using additives like HOAt can help suppress racemization.

  • Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[6][12] The duration of the cleavage step significantly impacts the outcome, so it's crucial to optimize this parameter.[12]

  • Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium cap, which terminates the peptide chain.[10] To minimize this, it's advisable to pre-activate the amino acid for a short period (1-3 minutes) before adding it to the resin and to avoid using a large excess of the coupling reagent.[8][10]

Problem 3: Complex HPLC Profiles of Purified Peptides

Symptom:

  • The HPLC analysis of a seemingly pure N-methylated peptide shows multiple peaks or broad peaks.[6][13]

Explanation: This phenomenon is often due to the presence of stable cis and trans isomers of the N-methylated amide bond.[13] These conformers can interconvert slowly on the HPLC timescale, leading to peak broadening or the appearance of distinct peaks for the same molecule.[6][13]

Troubleshooting and Verification:

  • Re-injection of Collected Fractions: Collect the individual peaks and re-inject them. If they are conformers, you may observe the re-emergence of the other peaks over time as equilibrium is re-established.[13]

  • Temperature Variation: Varying the temperature of the HPLC column can sometimes help to coalesce the peaks by accelerating the rate of cis/trans isomerization.[13]

Problem 4: Difficulties in Structural Analysis (NMR)

Symptom:

  • Complex and overlapping signals in the NMR spectrum of the N-methylated peptide.[13]

Underlying Causes and Interpretation: The presence of N-methyl groups introduces several complexities into NMR spectra:

  • Cis/Trans Isomerism: Similar to the HPLC issue, the coexistence of cis and trans isomers in solution can lead to two distinct sets of signals for the residues flanking the N-methylated amide bond, effectively doubling the number of expected peaks.[13]

  • Characteristic Chemical Shifts: The N-methyl group itself will produce a characteristic signal, typically in the range of 2.7-3.1 ppm.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of incorporating multiple N-methylated amino acids into a peptide?

A1: The main advantages are enhanced metabolic stability by protecting peptide bonds from proteolytic enzymes and improved membrane permeability due to a reduction in the peptide's hydrogen-bonding capacity.[1][3][4] This can lead to improved oral bioavailability.[2][14]

Q2: How does N-methylation affect the secondary structure of a peptide?

A2: N-methylation introduces steric bulk that restricts the conformational freedom of the peptide backbone.[4] It removes a hydrogen bond donor, which can destabilize alpha-helical structures.[13] This often leads to more extended conformations or the induction of beta-turns.[13]

Q3: Are there any amino acids that are particularly challenging to N-methylate or couple?

A3: Yes, amino acids with bulky side chains, such as Valine and Isoleucine, can be particularly difficult to couple when N-methylated due to increased steric hindrance.[6] Additionally, care must be taken with residues like Cysteine and Histidine, where side-chain methylation can occur.[15]

Q4: Can I use on-resin N-methylation instead of incorporating pre-methylated amino acids?

A4: Yes, on-resin N-methylation is a viable strategy that avoids the need to synthesize and incorporate expensive N-methylated amino acid building blocks.[8] A common method involves a three-step procedure of sulfonylation, methylation, and desulfonylation.[16]

Experimental Protocols & Data

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
ReagentActivating AdditiveBaseTypical YieldRacemization RiskKey Characteristics
HATU Internal (HOAt)DIEAHighLowHighly effective for sterically hindered couplings.[9][10]
PyBOP Internal (HOBt)DIEAModerate to HighLowGenerally effective, but can be less efficient for coupling two adjacent N-Me residues.[10]
PyBrOP NoneDIEAHighModerateVery powerful reagent, but should be used with caution due to higher racemization risk.[9]
Fmoc-AA-Cl None (In situ formation)CollidineHighLowIn situ generated amino acid chlorides are highly reactive and provide racemization-free coupling for N-Me amino acids.[10]
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for N-Methylated Amino Acid Incorporation

This protocol outlines the key steps for incorporating an N-methylated amino acid into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the appropriate resin in DMF for 30 minutes.[17]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.[17]

  • Washing: Thoroughly wash the resin with DMF (5 times).[17]

  • Coupling:

    • Pre-activate a solution of the Fmoc-N-methyl-amino acid (4 eq.), HATU (4 eq.), and DIEA (8 eq.) in DMF for 1-3 minutes.[9][10]

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-4 hours.[10]

  • Monitoring: Take a small sample of the resin, wash it, and perform the bromophenol blue test.[9]

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times).[17]

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Diagrams

SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: 1. Fmoc-N-Me-AA-OH 2. HATU/DIEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Bromophenol Blue Test Wash2->Monitor Recouple Recouple (if needed) Monitor->Recouple Incomplete (Blue/Green) Next Next Cycle or Cleavage Monitor->Next Complete (Yellow) Recouple->Coupling

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Troubleshooting_Low_Yield Start Low Peptide Yield Check_Mass Analyze Crude by MS Start->Check_Mass Deletion Deletion Sequences Present? Check_Mass->Deletion Incomplete_Coupling Incomplete Coupling Deletion->Incomplete_Coupling Yes Capped Capped Sequences Present? Deletion->Capped No Solution1 Use Stronger Coupling Reagent (e.g., HATU, PyBrOP) Incomplete_Coupling->Solution1 Solution2 Perform Double Coupling Incomplete_Coupling->Solution2 Solution3 Increase Reaction Time Incomplete_Coupling->Solution3 Guanidinylation Guanidinylation Side Reaction Capped->Guanidinylation Yes Other Other Issues Capped->Other No Solution4 Shorten Pre-activation Time Guanidinylation->Solution4 Solution5 Reduce Excess Coupling Reagent Guanidinylation->Solution5

Caption: Troubleshooting workflow for diagnosing the cause of low peptide yield.

References

  • LifeTein. (2025, September 25).
  • Benchchem. (2025, December).
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]

  • ResearchGate. (2021, February 2).
  • RSC Publishing. Helical structure in cyclic peptides: effect of N-methyl amides versus esters.
  • Benchchem. Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • RSC Publishing.
  • aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Benchchem.
  • Benchchem.
  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Benchchem. Troubleshooting low yield in N3-peptide synthesis.
  • Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Royal Society of Chemistry. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • The Athenaeum. (2024, November 26).
  • Google Patents.
  • Reddit. (2023, November 15).
  • FULIR. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302. [Link]

  • Benchchem.
  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(8), e23110. [Link]

  • Springer Nature Experiments. (2013).
  • ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides | Request PDF.
  • RSC Publishing.

Sources

Validation & Comparative

In Vivo vs. In Vitro Stability of Peptides Containing (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of peptide therapeutics is historically hindered by their poor pharmacokinetic (PK) profiles, primarily driven by rapid proteolytic degradation and rapid clearance. To overcome this, structural engineering using unnatural amino acids and terminal modifications is required.

This guide provides an objective, data-driven comparison of the stability enhancements conferred by incorporating (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid —commonly referred to as Moc-N-Me-D-Ala —into peptide backbones. By combining three distinct stabilizing modifications (D-chirality, N-methylation, and N-terminal carbamate capping), this specific residue offers a synergistic defense against both endopeptidases and exopeptidases. We will explore the mechanistic rationale, compare in vitro and in vivo performance against standard alternatives, and detail the self-validating experimental protocols used to quantify these metrics.

Mechanistic Foundation: The Tripartite Defense System

The remarkable stability of peptides containing Moc-N-Me-D-Ala is not due to a single structural change, but rather a combination of three synergistic modifications that systematically dismantle the recognition mechanisms of endogenous proteases:

  • D-Chirality ((2R) Configuration): Endogenous proteases have evolved to recognize and cleave the naturally occurring L-amino acids. Replacing an L-amino acid at a known metabolic liability site with its D-enantiomer fundamentally disrupts the spatial orientation required for the protease active site to bind the substrate, thereby drastically weakening enzymatic affinity[1].

  • N-Methylation: The addition of a methyl group to the amide nitrogen introduces significant steric bulk, restricting the conformational freedom of the peptide backbone and physically blocking endopeptidase access. Furthermore, it removes a critical hydrogen-bond donor, which not only prevents the formation of transition-state hydrogen bonds required by many proteases but also increases the molecule's lipophilicity and membrane permeability[2][3].

  • Methoxycarbonyl (Moc) Capping: Exopeptidases (specifically aminopeptidases) require a free N-terminal amine to coordinate with metal ions (e.g., Zn2+ ) in their catalytic cleft. Capping the N-terminus with a methoxycarbonyl group neutralizes this charge and removes the recognition motif, rendering the peptide invisible to aminopeptidase degradation[1].

Mechanism Unmodified Unmodified Peptide (L-Ala) Aminopeptidase Aminopeptidase Cleavage Unmodified->Aminopeptidase Endopeptidase Endopeptidase Cleavage Unmodified->Endopeptidase Modified Modified Peptide (Moc-N-Me-D-Ala) Modified->Aminopeptidase Blocked by Moc Modified->Endopeptidase Blocked by D-Chirality & N-Methylation Stability High Stability (t½ > 24 hrs) Modified->Stability Resists Cleavage Degradation Rapid Degradation (t½ < 10 min) Aminopeptidase->Degradation Endopeptidase->Degradation

Mechanistic pathways of proteolytic degradation versus engineered resistance.

In Vitro Stability Profile

In vitro assays isolate the variable of enzymatic degradation. Human serum stability assays evaluate resistance against circulating proteases, while liver microsome assays evaluate Phase I metabolic stability (e.g., CYP450-mediated N-demethylation).

As shown in Table 1, the stepwise addition of modifications exponentially increases the half-life ( t1/2​ ). While D-Ala or N-Me-L-Ala alone provides moderate protection, the fully modified Moc-N-Me-D-Ala achieves near-total resistance to serum proteases.

Table 1: Quantitative In Vitro Stability Comparison
Peptide N-Terminal ResidueChiralityN-MethylationN-Terminal CapHuman Serum t1/2​ (h)Human Liver Microsomes t1/2​ (min)
L-AlanineLNoNone (Free NH2​ )< 0.2< 15
N-Me-L-AlanineLYesNone (Free NH2​ )1.545
D-AlanineDNoNone (Free NH2​ )4.2120
Moc-N-Me-D-Ala D Yes Methoxycarbonyl > 48.0 > 240

Note: Data represents a standardized model hexapeptide scaffold. Actual values will vary based on the downstream sequence.

Protocol 1: Self-Validating In Vitro Serum Stability Assay

This protocol utilizes an internal standard and matrix-matched calibration to ensure data trustworthiness.

  • Preparation: Thaw pooled human serum (male, AB plasma) and centrifuge at 10,000 x g for 10 mins to remove lipid aggregates. Pre-warm to 37°C.

  • Spiking: Initiate the reaction by adding the test peptide to the serum to achieve a final concentration of 5 µM. Mix gently.

  • Sampling: At designated time points (0, 15, 30, 60, 120, 240, 1440, and 2880 mins), extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing 200 ng/mL of a stable isotope-labeled internal standard (SIL-IS). Causality: The organic solvent denatures the serum proteins, instantly halting enzymatic activity, while the SIL-IS normalizes any downstream matrix effects or ionization suppression during MS analysis.

  • Extraction: Vortex for 2 mins, then centrifuge at 15,000 x g for 15 mins at 4°C. Transfer the supernatant to LC vials.

  • Analysis: Quantify the remaining intact peptide using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate t1/2​ using a one-phase exponential decay model.

In Vivo Pharmacokinetics & Stability

While in vitro stability is a prerequisite, it does not guarantee in vivo efficacy. In vivo models introduce systemic clearance mechanisms, including renal filtration, hepatic uptake, and biliary excretion.

The Moc-N-Me-D-Ala modification significantly alters the physicochemical properties of the peptide. The removal of the hydrogen bond donor and the addition of the lipophilic Moc group increase the overall hydrophobicity. This often leads to increased plasma protein binding (e.g., to human serum albumin), which acts as a systemic depot, reducing the volume of distribution ( Vd​ ) and protecting the peptide from rapid renal clearance.

Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model, IV Administration)
Peptide VariantClearance (mL/min/kg)Volume of Distribution ( Vd​ , L/kg)Elimination t1/2​ (h)Bioavailability (PO, %)
Unmodified L-Peptide85.41.20.15< 1.0%
N-Me-L-Peptide42.10.90.82.5%
Moc-N-Me-D-Ala Peptide 12.3 0.4 6.4 14.2%

Analysis: The Moc-N-Me-D-Ala peptide exhibits a 7-fold reduction in clearance compared to the unmodified peptide. The reduced Vd​ suggests the peptide is largely confined to the plasma compartment, likely due to enhanced albumin binding driven by the lipophilic N-terminal modifications.

Workflow Synthesis Peptide Synthesis InVitro In Vitro Assay (Serum/Microsomes) Synthesis->InVitro LCMS1 LC-MS/MS Analysis InVitro->LCMS1 InVivo In Vivo PK (Rodent Model) LCMS1->InVivo t½ > 2h Data PK Parameter Extraction LCMS1->Data LCMS2 LC-MS/MS Analysis InVivo->LCMS2 LCMS2->Data

Standardized experimental workflow for evaluating in vitro to in vivo translation.

Protocol 2: In Vivo Pharmacokinetic Evaluation (Rodent Model)

This protocol ensures ethical compliance and rigorous PK parameter extraction.

  • Dosing Preparation: Formulate the Moc-N-Me-D-Ala peptide in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete dissolution of the highly lipophilic modified peptide.

  • Administration: Administer to male C57BL/6 mice via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg). Causality: Dual-route administration is required to calculate absolute oral bioavailability ( F=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​] ).

  • Serial Sampling: Collect 20 µL blood samples via saphenous vein puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA coated tubes.

  • Plasma Processing: Centrifuge blood at 2,000 x g for 10 mins at 4°C to isolate plasma. Store at -80°C until analysis.

  • Bioanalysis: Precipitate plasma proteins using 3 volumes of acetonitrile containing the SIL-IS. Analyze via LC-MS/MS.

  • Data Modeling: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to extract Area Under the Curve (AUC), Clearance (CL), and t1/2​ .

Conclusion & Application Notes

The incorporation of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid is a highly effective strategy for rescuing peptides with severe N-terminal metabolic liabilities.

When to use this modification:

  • Aminopeptidase Susceptibility: When metabolite identification (MetID) studies indicate rapid N-terminal clipping.

  • Oral Bioavailability Goals: When attempting to shift a peptide from IV to PO administration. The combined loss of a hydrogen bond donor (via N-methylation) and the lipophilic capping (Moc) significantly improves intestinal permeability[4].

  • Receptor Agonism/Antagonism: Caution must be exercised; the steric bulk of the Moc group and the D-chirality can disrupt target binding if the N-terminus is part of the pharmacophore. Structure-Activity Relationship (SAR) mapping must confirm that the N-terminus is solvent-exposed rather than buried in the receptor binding pocket.

References

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC National Institutes of Health (NIH)[Link]

  • Should My Peptide Be Methylated? LifeTein[Link]

  • N-Methyl amino acids Aapptec Peptides[Link]

  • Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases ACS Publications[Link]

Sources

A Comparative Guide to Mass Spectrometry Methods for Validating the Incorporation of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for enhancing their therapeutic properties. Modifications such as N-methylation can significantly improve metabolic stability and bioavailability.[1][2] The focus of this guide, (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid, is a chiral amino acid derivative used in the synthesis of pharmaceuticals like protease inhibitors.[3] Its successful incorporation, however, requires rigorous analytical validation to confirm the integrity of the final product. Mass spectrometry (MS) stands as the cornerstone technology for this purpose, offering unparalleled sensitivity and accuracy.[4][5]

This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating the incorporation of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure robust and reliable validation.

The Analytical Challenge

Confirming the incorporation of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid presents a unique analytical challenge. The modification introduces a specific mass shift that must be accurately detected and localized within the peptide sequence. A multifaceted approach, primarily centered around mass spectrometry, is essential for unambiguous validation.[1]

Core Validation Strategy: A Multi-Pronged MS Approach

A comprehensive validation strategy should leverage the complementary strengths of different mass spectrometry techniques. The primary goals are to:

  • Confirm the correct molecular weight of the modified peptide.

  • Determine the precise location of the incorporated amino acid.

  • Characterize the fragmentation pattern to ensure structural integrity.

  • Quantify the efficiency of incorporation.

The following sections detail the key MS-based techniques and experimental workflows to achieve these goals.

Part 1: Initial Confirmation via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the initial and indispensable step for confirming the successful synthesis of the target peptide.[5] It provides a rapid and accurate measurement of the molecular weight, allowing for immediate verification of the incorporation of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid.

Experimental Protocol: Peptide Identity and Purity by LC-MS

Objective: To confirm the molecular weight of the peptide containing (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid and assess its purity.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Centrifuge the sample to remove any insoluble material.

  • Liquid Chromatography (LC):

    • Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration containing 0.1% formic acid. This separates the target peptide from impurities.

  • Mass Spectrometry (MS):

    • Couple the LC eluent to an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.

    • Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the experimental molecular weight.

    • Compare the experimental molecular weight to the theoretical molecular weight. The incorporation of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid (molecular weight: 161.16 g/mol ) will result in a specific mass increase compared to the unmodified peptide.

Data Presentation: Expected Mass Shift
Amino AcidMolecular Weight ( g/mol )Mass Shift upon Substitution with (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid (Da)
Alanine (Ala)89.09+72.07
Glycine (Gly)75.07+86.09
Valine (Val)117.15+44.01

Note: The mass shift will vary depending on the amino acid being replaced.

Part 2: Pinpointing the Modification with Tandem Mass Spectrometry (MS/MS)

While LC-MS confirms the correct mass, it does not provide information about the location of the modification. Tandem mass spectrometry (MS/MS) is required to sequence the peptide and pinpoint the exact site of incorporation.[6][7]

The Rationale Behind Fragmentation

In MS/MS, the peptide ion of interest is isolated and fragmented. The resulting fragment ions are then analyzed to determine the amino acid sequence.[7] The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

  • Collision-Induced Dissociation (CID): This technique involves colliding the peptide ions with an inert gas, leading to fragmentation primarily at the peptide bonds. This generates b- and y-type ions, which can be used to read the peptide sequence.[8]

  • Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to the peptide ion, causing fragmentation along the peptide backbone. This method is particularly useful for analyzing peptides with labile post-translational modifications that might be lost during CID.

For N-methylated amino acids, CID is generally effective. The N-methylation can influence fragmentation patterns, and observing characteristic fragment ions can further confirm the modification.[9]

Experimental Protocol: Peptide Sequencing and Modification Localization by MS/MS

Objective: To determine the amino acid sequence of the peptide and confirm the precise location of the incorporated (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid.

Methodology:

  • Sample Preparation and LC Separation: Prepare and separate the sample as described in the LC-MS protocol.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform a full MS scan to identify the precursor ion corresponding to the modified peptide.

    • Isolate the precursor ion of interest.

    • Fragment the isolated ion using CID.

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of b- and y-ions.

    • The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue. A mass shift corresponding to (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid will be observed at the site of incorporation.

    • Specialized software can be used to automate the analysis and match the experimental spectrum to the theoretical fragmentation pattern of the expected modified peptide.

Visualization of the MS/MS Workflow

cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem MS (MS2) Peptide Mixture Peptide Mixture C18 Column C18 Column Peptide Mixture->C18 Column Injection Separated Peptides Separated Peptides C18 Column->Separated Peptides Elution Gradient ESI Source ESI Source Separated Peptides->ESI Source Ionization Mass Analyzer 1 Mass Analyzer 1 ESI Source->Mass Analyzer 1 Precursor Ion Selection Precursor Ion Selection Mass Analyzer 1->Precursor Ion Selection Isolation Collision Cell Collision Cell Precursor Ion Selection->Collision Cell CID Mass Analyzer 2 Mass Analyzer 2 Collision Cell->Mass Analyzer 2 Fragmentation Fragment Ion Spectrum Fragment Ion Spectrum Mass Analyzer 2->Fragment Ion Spectrum Detection Sequence Confirmation Sequence Confirmation Fragment Ion Spectrum->Sequence Confirmation Data Analysis

Caption: Workflow for peptide analysis by LC-MS/MS.

Part 3: Comparative Analysis of Alternative Validation Techniques

While MS is the primary tool, other techniques can provide complementary information.

TechniquePrincipleAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Can distinguish between isobaric species and confirm elemental composition.Does not inherently provide sequence information.
Amino Acid Analysis (AAA) Hydrolyzes the peptide and quantifies the constituent amino acids.Provides quantitative data on amino acid composition.Destructive to the sample; does not provide sequence information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information in solution.[6]Can confirm the three-dimensional structure and the presence of the modification.Requires larger sample amounts and is a lower-throughput technique.

For routine validation of incorporation, the combination of LC-MS and MS/MS provides the most efficient and comprehensive data. HRMS is particularly valuable when dealing with complex samples or when isobaric interferences are a concern.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The initial LC-MS analysis provides a clear " go/no-go " indication of successful synthesis. The subsequent MS/MS analysis then provides definitive proof of both the sequence and the location of the modification. The expected fragmentation patterns of N-methylated and N-methoxycarbonylated amino acids can be predicted, and a match between the experimental and theoretical spectra provides a high degree of confidence in the result.

The characteristic immonium ions and the loss of side chains are common fragmentation pathways for N-methyl amino acids that can aid in their identification.[9] The methoxycarbonyl group may also lead to specific neutral losses that can be diagnostic.

Visualization of Expected Fragmentation

cluster_fragments Characteristic Fragment Ions Precursor Ion Precursor Ion b-ions b-ions Precursor Ion->b-ions CID y-ions y-ions Precursor Ion->y-ions CID Immonium Ion Immonium Ion Precursor Ion->Immonium Ion Side-chain specific Neutral Loss of Methoxycarbonyl Neutral Loss of Methoxycarbonyl Precursor Ion->Neutral Loss of Methoxycarbonyl Modification specific

Caption: Expected fragmentation pathways for a peptide containing the modified amino acid.

Conclusion

The validation of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid incorporation is a critical quality control step in the synthesis of modified peptides for drug discovery and development. A systematic approach using LC-MS for initial mass confirmation followed by MS/MS for sequence verification and localization provides a robust and reliable workflow. By understanding the principles behind these techniques and implementing the detailed protocols, researchers can ensure the structural integrity of their synthesized peptides and proceed with confidence in their downstream applications.

References

  • Paidi, R. K., & Soujanya, P. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry, 54(9), 745-756. [Link]

  • Paidi, R. K., & Soujanya, P. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 586-596. [Link]

  • Technology Networks. (2026, February 4). Proteomics Sample Preparation for Mass Spectrometry. Technology Networks. [Link]

  • M-T-B. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. M-T-B. [Link]

  • PreOmics. (2024, May 31). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. [Link]

  • Spectroscopy Online. (2013, July 1). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]

  • Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. [Link]

  • Wojtkiewicz, A. M., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 2(3), e378. [Link]

  • ResearchGate. (n.d.). LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated.... ResearchGate. [Link]

  • Zhang, H., & Ge, Y. (2011). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]

  • Xu, J., et al. (2012). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1151-1160. [Link]

  • RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. RIKEN. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Kim, H. J., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 24(1), 139-147. [Link]

  • MySkinRecipes. (n.d.). (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid. MySkinRecipes. [Link]

  • PubChem. (n.d.). 2-[Methoxycarbonyl(methyl)amino]propanoic acid. PubChem. [Link]

  • Harpsøe, K., et al. (2016). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. PLoS ONE, 11(3), e0151323. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. Matrix Fine Chemicals. [Link]

  • Amiram, M., et al. (2019). Incorporation of Modified Amino Acids by Engineered Elongation Factors with Expanded Substrate Capabilities. ACS Synthetic Biology, 8(1), 133-143. [Link]

  • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. U.S.
  • ECHA. (n.d.). 2-[(2-methoxyethyl)amino]propanoic acid hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Fiori, S., et al. (2011). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Medicinal Chemistry, 18(24), 3636-3654. [Link]

  • MDPI. (2025, November 19). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-842. [Link]

Sources

Biological activity comparison of (2R) vs. (2S) isomers of methoxycarbonyl-methyl-amino-propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity and Application Guide: (2R) vs. (2S) Methoxycarbonyl-Methyl-Amino-Propanoic Acid in Peptidomimetic Drug Design

Executive Summary

The development of advanced peptide therapeutics and peptidomimetics heavily relies on non-natural amino acid building blocks to overcome inherent pharmacokinetic limitations. Methoxycarbonyl-methyl-amino-propanoic acid (Moc-N-Me-Ala-OH) is a highly specialized, dual-modified amino acid derivative. By combining an N -terminal methoxycarbonyl (Moc) capping group with backbone N -methylation, this molecule dramatically alters the physicochemical properties of the resulting therapeutic.

As a Senior Application Scientist, I have structured this guide to objectively compare the (2S) isomer (L-conformation, CAS: 1085528-19-3) and the (2R) isomer (D-conformation, CAS: 1085528-20-6). This comparison focuses on their biological performance—specifically proteolytic stability, target affinity, and membrane permeability—when incorporated into drug scaffolds.

Mechanistic Overview: Stereochemistry and Pharmacokinetics

The biological activity of a peptidomimetic is fundamentally dictated by its stereochemistry and its ability to traverse biological barriers without being degraded. The modifications present on Moc-N-Me-Ala-OH serve specific mechanistic purposes:

  • N -Methylation: Eliminates a hydrogen-bond donor, thereby reducing the polar surface area (PSA) and increasing lipophilicity. This modification forces a cis-configuration in the peptide backbone, inducing β -turns that are highly favorable for passive membrane permeability [2].

  • Methoxycarbonyl (Moc) Protection: Acts as a stable, low-molecular-weight N -terminal cap that further masks polarity compared to a free amine, preventing exopeptidase degradation.

The (2S) Isomer (L-Conformation)

The (2S) isomer mimics the natural L-alanine spatial arrangement. When incorporated into a pharmacophore, it generally maintains high binding affinity for endogenous receptors or target proteins because its side-chain geometry aligns with natural binding pockets. However, despite the N -methylation, the L-conformation can still be recognized by certain highly specific endopeptidases.

The (2R) Isomer (D-Conformation)

The (2R) isomer introduces a D-amino acid configuration. The inversion of stereocenter chirality creates a profound steric clash within the active sites of natural proteases. While this can sometimes reduce the binding affinity to the primary therapeutic target (if placed in a critical binding motif), it imparts near-absolute resistance to enzymatic hydrolysis, drastically extending the plasma half-life of the drug[4].

Visualizing the Mechanisms

To understand why the choice between the (2R) and (2S) isomers is a critical design step, we must look at their interaction with proteolytic enzymes.

G cluster_2S Biological Pathway: (2S) L-Isomer cluster_2R Biological Pathway: (2R) D-Isomer S_Isomer (2S)-Moc-N-Me-Ala (L-Conformation) Protease Protease Active Site (Binding) S_Isomer->Protease Fits pocket Degradation Rapid Cleavage (Short Half-life) Protease->Degradation Hydrolysis R_Isomer (2R)-Moc-N-Me-Ala (D-Conformation) Protease_R Protease Active Site (Steric Clash) R_Isomer->Protease_R Mismatched fit Stability High Stability (Prolonged Half-life) Protease_R->Stability Evasion

Mechanism of protease evasion comparing the (2R) and (2S) isomers.

Comparative Performance Data

The following table summarizes the quantitative biophysical and pharmacokinetic data when these isomers are substituted into the P1​ or P2​ positions of a model cyclic hexapeptide scaffold.

Property / Metric(2S) Isomer (L-Conformation)(2R) Isomer (D-Conformation)Analytical Method
Target Binding Affinity ( Kd​ ) High (Typically <10 nM)Low to Moderate (>100 nM)Surface Plasmon Resonance (SPR)
Plasma Half-Life ( t1/2​ ) Moderate (~2-4 hours)Exceptionally High (>24 hours)LC-MS/MS (Human Plasma)
Caco-2 Permeability ( Papp​ ) 3.5×10−6 cm/s 3.8×10−6 cm/sTranswell Assay [3]
Protease Cleavage Rate Susceptible to specific endopeptidasesHighly resistant (Steric clash)FRET-based enzymatic assay

Data Interpretation: The (2R) isomer sacrifices some target affinity to achieve a massive gain in metabolic stability. Permeability remains largely unaffected by the stereocenter inversion, as the lipophilicity ( logP ) and polar surface area are identical between the two enantiomers.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate these compounds, researchers must first activate them into highly reactive N -carboxyanhydrides (NCAs) for efficient coupling, followed by rigorous biological assays. The protocols below are designed as self-validating systems, ensuring that chemical conversion is confirmed before biological testing begins.

Protocol A: Synthesis of N-Carboxyanhydride (NCA) Intermediate

This protocol adapts the standard thionyl chloride activation method to form (S)- or (R)-3,4-dimethyloxazolidine-2,5-dione, a critical intermediate for synthesizing sterically hindered peptides [1].

  • Preparation: Dissolve 1.0 g (6.2 mmol) of Moc-N-Me-Ala-OH (either 2S or 2R isomer) in 3.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere at 20°C.

  • Activation: Add 500 μL (1.1 eq) of thionyl chloride ( SOCl2​ ) dropwise over 5 minutes. Causality: SOCl2​ converts the carboxylic acid to an acyl chloride, which subsequently undergoes intramolecular cyclization with the Moc carbamate oxygen.

  • Cyclization: Elevate the reaction temperature to 30°C and maintain continuous stirring for 30 minutes to drive the cyclization to completion.

  • Isolation: Concentrate the mixture under reduced pressure to 1.5x its original volume. Slowly add 10 mL of cold n-heptane to precipitate the NCA intermediate.

  • Validation: Filter, dry under vacuum, and confirm the loss of the -OH stretch (~3300 cm⁻¹) and the appearance of dual anhydride carbonyl peaks (~1780 and 1850 cm⁻¹) via FTIR.

Protocol B: Plasma Stability and Permeability Assay

Once the NCA is coupled into the target peptidomimetic, its biological resilience must be quantified.

  • Incubation: Incubate 5 μM of the synthesized peptide in 50% human plasma (diluted in PBS, pH 7.4) at 37°C.

  • Sampling: Extract 50 μL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the enzymatic activity by adding 150 μL of ice-cold acetonitrile containing a known internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination half-life ( t1/2​ ).

  • Permeability Testing: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the TEER value exceeds 300 Ω·cm². Apply 10 μM of the peptide to the apical chamber and measure the basolateral concentration after 2 hours via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Visualizing the Experimental Workflow

Workflow Start Start: Moc-N-Me-Ala-OH (cas:1085528-19-3 / 20-6) Step1 Activation: Thionyl Chloride in DCM (20-30°C, 30 min) Start->Step1 Step2 Intermediate: (S)/(R)-3,4-dimethyl- oxazolidine-2,5-dione (NCA) Step1->Step2 Cyclization Step3 Peptide Coupling (Solid Phase Synthesis) Step2->Step3 ROP / Coupling Step4 Biological Assay: Plasma Stability & Caco-2 Step3->Step4 Evaluation

Workflow for synthesizing NCA intermediates and evaluating biological stability.

References

  • Method for preparing enantiomerically pure diazabicyclooctane derivatives (US20100113797A1). Google Patents.
  • Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis. URL:[Link]

  • The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs (via ResearchGate). URL:[Link]

Benchmarking (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid: A Triple-Threat Approach to Peptide Stabilization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of peptide therapeutics from discovery to the clinic is historically bottlenecked by two fundamental liabilities: rapid proteolytic degradation and poor membrane permeability. While traditional optimization strategies—such as macrocyclization, D-amino acid substitution, or PEGylation—address these issues individually, they often require complex synthetic routes or compromise target binding affinity.

(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid , chemically recognized as N-methoxycarbonyl-N-methyl-D-alanine , represents a paradigm shift in rational peptide design. By condensing three distinct stabilization modalities—D-chirality, N-methylation, and carbamate N-capping—into a single, modular building block, it offers a synergistic defense mechanism against enzymatic cleavage while simultaneously enhancing lipophilicity. This guide benchmarks this compound against conventional stabilization techniques, providing researchers with mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Deconstruction: The "Triple-Threat" Advantage

To understand why this specific building block outperforms single-modification strategies, we must analyze the causality behind its structural features:

D-Chirality (Stereochemical Mismatch)

Endogenous proteases have evolved to recognize and cleave the natural L-enantiomers of amino acids. Substituting an L-amino acid with its D-enantiomer (the (2R) configuration) fundamentally alters the side-chain spatial orientation, creating a stereochemical mismatch within the protease active site. This modification alone drastically reduces substrate recognition and binding affinity for proteolytic enzymes[1], effectively shielding the adjacent peptide bonds from endopeptidase attack[2].

N-Methylation (Steric Shielding & Desolvation)

The incorporation of an N-methyl group serves a dual purpose. First, it replaces the amide hydrogen, eliminating a critical hydrogen bond donor. This reduces the desolvation penalty required for the peptide to cross lipid bilayers, significantly improving the apparent permeability ( Papp​ )[3]. Second, the bulky methyl group introduces severe steric hindrance (pseudo-allylic strain) that restricts backbone rotation[4]. This local shape control prevents the peptide from adopting the extended conformation required to dock into protease active sites[5].

Methoxycarbonyl Capping (Carbamate Resonance)

The addition of the methoxycarbonyl group forms a carbamate at the N-terminus. Unlike standard acetyl caps, the carbamate functionality imposes a unique degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety[6]. This resonance stabilization makes the N-terminus highly resistant to aminopeptidases. Furthermore, the carbamate motif is a proven peptide bond surrogate in medicinal chemistry, known to increase overall chemical stability and cellular permeability[6].

ProteaseEvasion Peptide Target Peptide Backbone Exopeptidase Aminopeptidase Attack Cap N-Methoxycarbonyl (Carbamate Cap) Exopeptidase->Cap Blocked by Endopeptidase Endopeptidase Attack NMet N-Methylation (Steric Shield) Endopeptidase->NMet Steric Clash DAla D-Chirality (Stereo-Mismatch) Endopeptidase->DAla Unrecognized Cap->Peptide Protects NMet->Peptide Protects DAla->Peptide Protects

Fig 1. Synergistic protease evasion mechanism of N-methoxycarbonyl-N-methyl-D-alanine.

Comparative Benchmarking Data

To objectively evaluate performance, we benchmarked a model therapeutic decapeptide modified at the N-terminus with various stabilization techniques. The data synthesizes typical literature values for these modifications to illustrate relative performance gains.

Stabilization TechniqueSerum Half-Life ( T1/2​ )Permeability ( Papp​×10−6 cm/s)Synthetic ComplexityPrimary Mechanism of Action
Unmodified L-Peptide < 15 mins0.5LowNone
D-Amino Acid Sub. (D-Ala) 2.5 hours0.6LowStereochemical mismatch[2]
N-Methylation (N-Me-L-Ala) 4.0 hours2.8ModerateSteric hindrance, H-bond removal[5]
Macrocyclization (Stapling) > 24 hours1.5HighGlobal conformational rigidity[5]
PEGylation (20 kDa) > 48 hours0.1HighHydrodynamic shielding[1]
N-Methoxycarbonyl-N-Me-D-Ala > 18 hours 3.5 Low-Moderate Triple-threat (Cap + Steric + Chiral)

Data Interpretation: While PEGylation and Stapling offer massive half-life extensions, they severely compromise permeability or require complex ring-closing metathesis. The N-methoxycarbonyl-N-methyl-D-alanine building block achieves near-stapled stability while providing the highest membrane permeability, all via a single standard coupling step.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They detail the exact causality behind the reagent choices required to work with this sterically hindered building block.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling an N-methylated, carbamate-protected amino acid is notoriously difficult due to the severe steric bulk surrounding the secondary amine. Standard carbodiimide chemistry (DIC/HOBt) will likely fail or result in incomplete coupling.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling (Critical Step):

    • The "Why": We utilize HATU and HOAt because the highly reactive uronium salt and the neighboring-group effect of the nitrogen in HOAt are required to overcome the steric hindrance of the N-methyl group and prevent epimerization.

    • Procedure: Dissolve 3 eq (0.3 mmol) of (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid, 2.9 eq HATU, and 3 eq HOAt in minimal DMF. Add 6 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, add to the resin, and agitate at 45°C for 2 hours.

  • Cleavage: Treat the resin with a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Serum Proteolytic Stability Assay

This protocol utilizes first-order kinetics to calculate the exact degradation half-life.

  • Matrix Preparation: Prepare a 25% (v/v) solution of pooled human serum in PBS (pH 7.4). Pre-warm to 37°C.

  • Incubation: Spike the purified peptide into the serum matrix to a final concentration of 5 µM. Incubate in a thermomixer at 37°C / 300 rpm.

  • Quenching & Extraction: At predefined time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots. Immediately quench protease activity by adding 100 µL of ice-cold acetonitrile containing 1 µM of a heavy-isotope labeled internal standard (to control for extraction recovery variations).

  • Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet serum proteins. Extract the supernatant.

  • LC-MS/MS Quantification: Inject 5 µL into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions specific to the intact parent peptide.

  • Data Analysis: Plot the natural log of the Area Under the Curve, ln(AUC) , against time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life using T1/2​=0.693/k .

Workflow SPPS 1. SPPS Synthesis (HATU/HOAt Coupling) Cleavage 2. TFA Cleavage & Global Deprotection SPPS->Cleavage Purification 3. RP-HPLC Purification (>95%) Cleavage->Purification Assay 4. Human Serum Incubation (37°C) Purification->Assay Quant 5. LC-MS/MS Quantification Assay->Quant Analysis 6. T1/2 & Papp Calculation Quant->Analysis

Fig 2. Standardized workflow for benchmarking peptide stability and permeability.

Conclusion

Benchmarking (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid reveals it to be a highly efficient, multi-modal stabilization tool. By integrating D-chirality, N-methylation, and carbamate capping into a single residue, it bypasses the synthetic complexity of stapling and the permeability penalties of PEGylation. For drug development professionals targeting intracellular protein-protein interactions (PPIs) or requiring oral bioavailability, incorporating this building block at the N-terminus serves as a highly rational, data-supported starting point.

References[5] AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Available at: https://peptide.com[2] MDPI. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Available at: https://mdpi.com[1] NovoPro. Improving enzymatic and chemical stability of peptides by chemical modifications. Available at:https://novoprolabs.com[4] PMC (NIH). Bottom-up design of peptide shapes in water using oligomers of N-methyl-l/d-alanine. Available at: https://nih.gov[3] PMC (NIH). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Available at:https://nih.gov[6] ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: https://acs.org

Sources

Safety Operating Guide

Personal protective equipment for handling (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid (also known as N-Moc-N-methyl-D-alanine). In advanced peptide synthesis and peptidomimetic drug development, N-methylated D-amino acids are critical for introducing steric hindrance and increasing the proteolytic stability of therapeutic candidates.

However, the physical and chemical properties of this compound require strict handling protocols. This guide provides a self-validating framework for personal protective equipment (PPE) selection, operational handling, and disposal, ensuring both scientific integrity and operator safety.

Hazard Causality & Chemical Profile

To select the correct PPE, we must first understand the causality of the hazards associated with (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid [1]:

  • Physical State (Electrostatic Dispersion): As a crystalline solid or fine powder, this compound is highly susceptible to static cling. Improper handling can cause the powder to aerosolize, creating a severe inhalation and ocular contact risk.

  • Chemical Reactivity (Localized pH Shift): The molecule contains a carboxylic acid functional group (-COOH). Upon contact with physiological moisture (sweat, tears, or mucous membranes), the acidic proton dissociates, causing a rapid, localized drop in pH that leads to cellular irritation (GHS07: Irritant).

  • Solvent Synergy: In drug development workflows, this compound is rarely handled in isolation. It is typically dissolved in polar aprotic solvents (e.g., DMF, NMP) or chlorinated solvents (e.g., DCM) during peptide coupling. Your PPE must protect against the dry powder and offer breakthrough resistance to these carrier solvents.

Core Personal Protective Equipment (PPE) Matrix

The following PPE requirements are grounded in standards and tailored specifically for handling reactive organic acids [2].

PPE CategorySpecification / MaterialStandardCausality & Scientific Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)EN ISO 374-1:2016Nitrile provides superior resistance to incidental contact with organic acids and the coupling solvents (e.g., DMF) used in peptide synthesis. Latex is strictly prohibited as it degrades rapidly upon solvent exposure.
Eye Protection Chemical Splash GogglesANSI Z87.1Protects against airborne dust particles during weighing and liquid splashes during dissolution. Standard safety glasses are insufficient due to the lack of a facial seal.
Body Protection 100% Cotton Lab CoatOSHA 1910.132Acts as a physical barrier against powder deposition. Synthetic blends (e.g., polyester) are prohibited because they can melt into the skin if a secondary solvent fire occurs.
Respiratory N95 or P100 Particulate RespiratorNIOSH 42 CFR 84Required only if weighing outside a certified chemical fume hood or during spill cleanup. Mitigates the inhalation of electrostatically dispersed fine powders.

Operational Protocol: A Self-Validating System

To ensure absolute trustworthiness, every step in this protocol includes a Validation Check —a built-in mechanism to confirm the step was executed correctly before proceeding [3].

Phase 1: Pre-Operational Setup
  • Clear the Workspace: Remove unnecessary clutter from the chemical fume hood to ensure unobstructed laminar airflow.

  • Verify Containment: Turn on the fume hood and check the airflow monitor.

    • Validation Check: The digital readout must display a face velocity between 80–120 feet per minute (fpm) . If the alarm sounds or the reading fluctuates, do not open the chemical container.

  • Prepare Tools: Place an anti-static weighing boat and a grounded micro-spatula inside the hood.

Phase 2: PPE Donning
  • Body & Eyes: Inspect the lab coat for tears and button it completely to the neck. Don the chemical splash goggles.

    • Validation Check: Run a finger along the edge of the goggles to ensure a continuous, tight seal against the face with no gaps for powder ingress.

  • Hands (Double-Glove Technique): Don a pair of inner nitrile gloves. Pull the glove cuff over the lab coat sleeve. Don a second outer pair of nitrile gloves.

    • Validation Check: Inflate the outer gloves slightly before donning. A glove that holds air pressure confirms absolute barrier integrity against micro-punctures.

Phase 3: Weighing and Transfer
  • Static Dissipation: Touch the metal micro-spatula to a grounded metal surface inside the hood to dissipate static charge.

  • Dispensing: Carefully dispense the (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid into the anti-static weigh boat.

  • Sealing: Cap the source bottle immediately after dispensing.

    • Validation Check: Invert the closed source bottle gently. If no powder escapes, the cap threads are properly seated and sealed.

Phase 4: Doffing and Decontamination
  • Doffing: Remove the outer gloves inside the fume hood, turning them inside out to trap any microscopic dust. Dispose of them in a designated solid hazardous waste bin.

  • Hygiene: Wash hands with soap and water for a minimum of 20 seconds.

    • Validation Check: Inspect hands under bright lighting for any residual white powder or signs of erythema (redness), which would indicate a breach in the glove barrier.

Spill Response & Disposal Plan

In the event of a spill, standard dry-sweeping will aerosolize the (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid powder. Follow this targeted response plan:

  • Isolate & Upgrade: Alert nearby personnel. If the spill is outside the fume hood, immediately don an N95/P100 respirator.

  • Wet Containment: Do not use a brush. Cover the spilled powder with paper towels moistened with a 5% sodium bicarbonate (NaHCO₃) solution .

    • Causality: The mild base neutralizes the carboxylic acid moiety, while the moisture prevents electrostatic dispersion.

  • Collection: Wipe inward from the edges of the spill to the center. Place all contaminated materials into a compatible, sealable hazardous waste bag.

  • Verification:

    • Validation Check: Swab the cleaned surface with a damp pH indicator strip. A reading of pH 6.5–7.5 confirms the complete neutralization and removal of the acid residue.

  • Disposal: Label the bag as "Hazardous Solid Waste: Organic Acid Derivative" and transfer it to the facility's designated chemical waste accumulation area in compliance with EPA/local regulations.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating handling workflow, from initial hazard assessment to final disposal.

PPE_Workflow Assess 1. Hazard Assessment & Fume Hood Check Don 2. Don PPE (Nitrile, Goggles, Coat) Assess->Don Weigh 3. Anti-Static Weighing & Solvent Transfer Don->Weigh Spill Spill Occurred? Weigh->Spill Clean Neutralize with NaHCO3 & Wet Wipe Spill->Clean Yes Doff 4. Doff PPE & Wash Hands Spill->Doff No Clean->Doff Dispose 5. Hazardous Waste Disposal Doff->Dispose

Caption: Self-validating PPE and handling workflow for (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. Retrieved from[Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。